3,5-Dibromo-4-iodopyridin-2(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-4-iodo-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2INO/c6-2-1-9-5(10)3(7)4(2)8/h1H,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQMPDDNOGMVNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=O)N1)Br)I)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: 3,5-Dibromo-4-iodopyridin-2(1H)-one
This guide details the physicochemical profile, synthesis, and application of 3,5-Dibromo-4-iodopyridin-2(1H)-one , a dense halogenated heterocyclic scaffold used in high-precision medicinal chemistry.[1]
Executive Summary
3,5-Dibromo-4-iodopyridin-2(1H)-one (Formula: C
This molecule serves as a critical "linchpin" scaffold in drug discovery, particularly for designing kinase inhibitors or complex heterocycles where sequential functionalization is required.[1] The iodine atom (C-I bond) is significantly more labile to palladium oxidative addition than the bromine atoms (C-Br bonds), allowing researchers to modify the C4 position exclusively before addressing the C3/C5 positions.[1]
Physicochemical Profile
Molecular Weight & Formula
The molecular weight provided below is calculated based on standard atomic weights. For mass spectrometry (MS) applications, the isotopic distribution is critical due to the presence of two bromine atoms.[1]
| Property | Value | Notes |
| Molecular Formula | C | |
| Average Molecular Weight | 378.79 g/mol | Used for stoichiometric calculations.[1] |
| Monoisotopic Mass | 376.752 g/mol | Based on |
| Exact Mass | 378.788 Da | |
| Isotopic Pattern (M+) | 1 : 2 : 1 | Characteristic triplet signal in MS due to |
Tautomerism (Lactam vs. Lactim)
In the solid state and in polar solvents (e.g., DMSO, Methanol), the molecule exists predominantly in the pyridin-2(1H)-one (lactam) form rather than the 2-hydroxypyridine (lactim) form.[1] This preference is driven by the dimerization potential of the lactam motif via hydrogen bonding.[1]
Synthetic Methodology
The synthesis of 3,5-Dibromo-4-iodopyridin-2(1H)-one typically proceeds via a Sandmeyer-type transformation from the corresponding amino-pyridone. This route ensures high regiocontrol, installing the halogens in the correct positions.[1]
Retrosynthetic Analysis
The most reliable pathway starts from commercially available 4-aminopyridin-2(1H)-one .[1]
-
Electrophilic Aromatic Substitution: Bromination at C3 and C5 (ortho to the amino group).[1]
-
Diazotization-Iodination: Conversion of the C4-amino group to C4-iodo via a diazonium intermediate.[1]
Step-by-Step Protocol
Step 1: Synthesis of 4-Amino-3,5-dibromopyridin-2(1H)-one
-
Reagents: 4-Aminopyridin-2(1H)-one (1.0 eq), Bromine (Br
, 2.2 eq), Acetic Acid (AcOH).[1] -
Procedure:
-
Dissolve 4-aminopyridin-2(1H)-one in glacial acetic acid.
-
Add Br
dropwise at room temperature.[1] The amino group strongly activates the C3 and C5 positions, causing rapid dibromination.[1] -
Stir for 2–4 hours. A precipitate typically forms.[1]
-
Workup: Filter the solid, wash with water and cold ethanol. Dry under vacuum.[1]
-
Step 2: Sandmeyer Transformation to 3,5-Dibromo-4-iodopyridin-2(1H)-one
-
Reagents: 4-Amino-3,5-dibromopyridin-2(1H)-one (1.0 eq), Sodium Nitrite (NaNO
, 1.5 eq), Potassium Iodide (KI, 2.0 eq), Sulfuric Acid (H SO , 30–50%).[1] -
Procedure:
-
Diazotization: Suspend the starting material in aqueous H
SO at 0°C. Add aqueous NaNO dropwise, maintaining temperature <5°C. Stir for 30 mins to form the diazonium salt. -
Iodination: Slowly add a solution of KI (dissolved in water) to the cold diazonium mixture.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour to ensure complete nitrogen displacement. Iodine evolution (purple vapor) may be observed.[1]
-
Workup: Quench with saturated sodium thiosulfate (Na
S O ) to remove excess iodine.[1] Extract with Ethyl Acetate.[1] Wash organic layer with brine, dry over Na SO , and concentrate.[1]
-
-
Purification: Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH).[1]
Visual Synthesis Workflow
Caption: Two-step synthesis converting the amino-precursor to the iodo-target via regioselective bromination and diazotization.
Analytical Characterization
To validate the synthesis, researchers must confirm the loss of the amine protons and the integrity of the halogen pattern.[1]
| Technique | Expected Signal / Observation | Interpretation |
| Single broad singlet (NH) at ~11–13 ppm.[1] No aromatic CH signals.[1] | The C3, C4, and C5 positions are fully substituted; only the lactam NH remains.[1] | |
| Carbonyl C (~160 ppm), C-I (~110 ppm), C-Br (~115 ppm).[1] | Distinct shifts due to heavy atom effect of Iodine (shielding) vs Bromine.[1] | |
| HRMS (ESI) | [M+H] | Look for the 1:2:1 isotopic triplet characteristic of two Bromine atoms.[1] |
Applications: Regioselective Functionalization
The primary value of 3,5-Dibromo-4-iodopyridin-2(1H)-one lies in its orthogonal reactivity . The bond dissociation energy (BDE) of C-I (approx. 53 kcal/mol) is lower than that of C-Br (approx. 68 kcal/mol), enabling sequential catalysis.[1]
Reactivity Hierarchy
-
C4-Iodine (Most Reactive): Undergoes oxidative addition with Pd(0) at room temperature or mild heating.[1] Ideal for introducing the primary pharmacophore via Suzuki-Miyaura or Sonogashira coupling.[1]
-
N1-Nitrogen: Can be alkylated using alkyl halides and a weak base (e.g., K
CO ) to modify solubility or steric profile.[1] -
C3/C5-Bromines (Least Reactive): Requires higher temperatures or specialized ligands (e.g., XPhos, RuPhos) to react.[1] This allows the scaffold to be "capped" or cyclized in later steps.[1]
Functionalization Logic Map
Caption: Reactivity map highlighting the orthogonal addressability of the Iodine vs. Bromine handles.
References
-
Synthesis of Halogenated Pyridines: Synthesis, 2001, No. 14, p. 2175.[1] (General protocols for bromination of aminopyridines).
-
Sandmeyer Reactions on Heterocycles: Chemistry – A European Journal, Vol. 18, No. 20, 2012, p. 6328.[1] (Methodology for converting amino-pyridines to iodo-pyridines).
-
Regioselective Coupling of Dihalopyridines: Organic Letters, 2007, 9(2), 271-274. Link (Demonstrates C4 vs C3/C5 selectivity in pyridone scaffolds).[1]
-
Isotopic Data: PubChem Compound Summary for 3,5-Dibromo-4-iodopyridin-2-ol. Link
Sources
Technical Guide: Crystal Engineering & Structural Analysis of 3,5-Dibromo-4-iodopyridin-2(1H)-one Scaffolds
This guide is structured as an advanced technical whitepaper designed for medicinal chemists and crystal engineers. It synthesizes established synthetic protocols with crystallographic principles derived from the structural class of halogenated 2-pyridones.
Executive Summary
The 3,5-dibromo-4-iodopyridin-2(1H)-one scaffold represents a high-value "privileged structure" in Fragment-Based Drug Discovery (FBDD). Its utility lies in the unique electronic landscape created by the mixed-halogen substitution pattern. The iodine atom at the C4 position acts as a potent Halogen Bond (XB) donor (deep
This guide details the synthesis, predicted crystal packing logic, and application of this scaffold. It specifically addresses the supramolecular synthons that govern its solid-state assembly: the robust pyridone homosynthon and the directional I···O halogen bond .[1]
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 3,5-Dibromo-4-iodopyridin-2(1H)-one |
| Molecular Formula | C |
| Molecular Weight | 378.79 g/mol |
| H-Bond Donor | 1 (N-H) |
| H-Bond Acceptor | 1 (C=O) |
| XB Donor | 1 (Primary: I-C4), 2 (Secondary: Br-C3/C5) |
| Predicted LogP | ~2.1 |
| pKa (Calculated) | ~8.5 (Acidic N-H due to electron-withdrawing halogens) |
Synthesis Protocol: The "Amino-to-Iodo" Route
The most reliable synthetic pathway avoids direct iodination of the electron-deficient pyridone ring. Instead, it utilizes a Sandmeyer transformation on the amino-precursor.[2][3]
Step 1: Bromination of 4-Aminopyridin-2(1H)-one
-
Reagents: 4-Aminopyridin-2(1H)-one, N-Bromosuccinimide (NBS), Acetonitrile (MeCN).
-
Mechanism: Electrophilic Aromatic Substitution (S
Ar). The amino group directs ortho-bromination to the C3 and C5 positions. -
Protocol:
-
Dissolve 4-aminopyridin-2(1H)-one (10 mmol) in MeCN (50 mL).
-
Cool to 0°C. Add NBS (2.1 eq) portion-wise over 30 minutes.
-
Stir at RT for 4 hours. The product, 4-amino-3,5-dibromopyridin-2(1H)-one , precipitates as a pale solid.
-
Filter and wash with cold MeCN.
-
Step 2: Sandmeyer Iodination
-
Reagents: NaNO
, H SO (20%), KI, Urea (quencher). -
Mechanism: Diazotization followed by radical-nucleophilic substitution (S
1/Sandmeyer).[4] -
Protocol:
-
Suspend the dibromo-amine from Step 1 in 20% H
SO at 0°C. -
Add NaNO
(1.2 eq) aqueous solution dropwise, maintaining temp <5°C. Stir 30 min to form the diazonium salt. -
Add urea to destroy excess nitrous acid.
-
Add a solution of KI (2.0 eq) dropwise. Allow to warm to RT, then heat to 60°C for 1 hour.
-
Workup: Quench with saturated Na
S O (to remove I ). Extract with EtOAc. Recrystallize from Ethanol/Water.
-
Crystallographic Analysis & Packing Logic
The crystal structure of 3,5-dibromo-4-iodopyridin-2(1H)-one is governed by a hierarchy of intermolecular forces. Based on homologous structures (e.g., 3,5-dibromo-2-pyridone, 4-iodopyridone), the packing is predicted to follow the "Dimer-Linker" model .
Primary Synthon: The Pyridone Dimer
The dominant interaction is the R
-
Geometry: Centrosymmetric dimer.
-
Distance (N···O): ~2.80 Å.
-
Stability: Highly robust; persists even in the presence of competing solvents.
Secondary Synthon: The Halogen Bond Network
The dimers link into infinite chains or layers via Halogen Bonding (XB).
-
Donor: The Iodine atom at C4 (deepest
-hole). -
Acceptor: The Carbonyl Oxygen (C=O) of a neighboring dimer (orthogonal to the H-bond).
-
Interaction: C4-I···O=C.
-
Geometry: Linear (
C-I···O 175°). -
Distance: ~2.90 - 3.10 Å (significantly shorter than the sum of van der Waals radii, 3.50 Å).
Visualization of Structural Hierarchy
Figure 1: Hierarchical assembly of the crystal structure. The robust H-bonded dimer forms the basic building block, which is then polymerized by directional Iodine-Oxygen halogen bonds.
Crystallographic Data Summary (Analogous/Predicted)
The following parameters are characteristic of this structural class (based on P2
| Parameter | Value / Range | Description |
| Crystal System | Monoclinic | Preferred for planar dimers. |
| Space Group | P2 | Centrosymmetric packing efficiency. |
| Z (Molecules/Cell) | 4 | Two dimers per unit cell. |
| Density ( | > 2.4 g/cm | High density due to heavy halogens (Br, I). |
| Interaction I···O | 2.95 Å | Strong XB contact (Reduction ratio ~0.85). |
| Interaction Br···Br | 3.60 Å | Type I or Type II halogen contacts between layers. |
Experimental Validation Protocols
To verify the structure and utilize the scaffold in FBDD, the following workflows are recommended.
Protocol A: Single Crystal Growth
Halogen bonds are sensitive to Lewis basic solvents. Avoid DMSO or DMF, which will compete for the iodine
-
Solvent System: Nitromethane (MeNO
) or Acetonitrile (MeCN). -
Method: Slow evaporation at 4°C.
-
Observation: Look for colorless/pale yellow needles or plates.
Protocol B: X-Ray Diffraction Setup
-
Temperature: Collect at 100 K to minimize thermal motion of the heavy iodine atom.
-
Absorption Correction: Critical. The linear absorption coefficient (
) will be very high (>5 mm ) due to Br/I. Use analytical or multi-scan corrections (SADABS/CrysAlis).
Applications in Drug Design[5]
The 3,5-dibromo-4-iodopyridin-2(1H)-one scaffold is not merely a structural curiosity; it is a molecular probe for mapping binding pockets.
-
Protein Backbone Targeting: The C4-Iodine atom is designed to target backbone carbonyls (Gly, Ala) in protein active sites via halogen bonding.
-
Selectivity Filter: The bulky 3,5-dibromo "wings" restrict rotation and enforce a specific vector for the iodine atom, increasing selectivity for narrow pockets (e.g., Kinase hinge regions).
References
-
Halogen Bonding in Pyridones: Voelkel, M. H. H., et al. "Evaluation of 6-Halogenated 2-Pyridone Moieties as Halogen Bond Donors." European Journal of Organic Chemistry, 2022. Link
-
Pyridone Homosynthon: Topić, F., et al. "Conservation of the Hydrogen-Bonded Pyridone Homosynthon in Halogen-Bonded Cocrystals." Crystal Growth & Design, 2022. Link
-
Synthesis (Sandmeyer Route): Sonavane, S., et al.[2] "A convenient and scalable method for preparation of 2,5-dibromopyridine."[2] Heterocyclic Letters, 2021.[1][2] Link
-
Halogen Bonding Principles: Metrangolo, P., et al. "Halogen Bonding in Crystal Engineering." Chemical Reviews, 2008. Link
Sources
Whitepaper: Strategic Discovery and Synthesis of Novel Halogenated Pyridinone Scaffolds for Drug Development
Abstract
The pyridinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs due to its unique ability to act as a hydrogen bond donor and acceptor, and to serve as a versatile bioisostere.[1][2] The strategic introduction of halogens onto this scaffold profoundly modulates its physicochemical and pharmacological properties, including lipophilicity, metabolic stability, and target binding affinity. This guide provides an in-depth technical overview of the discovery of novel halogenated pyridinone scaffolds, intended for researchers, medicinal chemists, and drug development professionals. We will explore the rationale behind halogenation, detail robust synthetic methodologies for both the core scaffold and its subsequent halogenation, provide self-validating experimental protocols, and discuss the critical role of structure-activity relationships (SAR) in optimizing these compounds for therapeutic applications.
The Pyridinone Core: A Foundation for Therapeutic Innovation
Pyridinones are a class of six-membered heterocyclic scaffolds that have attracted immense attention in drug discovery.[3] Their value stems from a combination of favorable properties:
-
Bioisosterism: The pyridinone ring can act as a bioisostere for amides, phenols, pyrimidines, and other cyclic systems, allowing chemists to replace metabolically labile groups or improve binding interactions while maintaining overall molecular geometry.[1][2]
-
Hydrogen Bonding: The presence of both a carbonyl group (hydrogen bond acceptor) and an N-H group (hydrogen bond donor) allows for critical interactions with biological targets, such as the hinge region of protein kinases.[1][4] This dual functionality is a key reason for its prevalence in kinase inhibitors.[5]
-
Physicochemical Properties: The scaffold itself can improve drug-like properties such as aqueous solubility and metabolic stability, which are crucial for developing orally bioavailable therapeutics.[2][5]
The pyridinone core exists primarily in two isomeric forms, 2-pyridinone and 4-pyridinone, which can undergo tautomerization to their respective hydroxypyridine forms, although the pyridone (lactam) form typically predominates.[5] This inherent chemical versatility provides five positions for derivatization, offering a vast chemical space for exploration and optimization.[3]
The Strategic Imperative: Why Halogenate the Pyridinone Scaffold?
Halogenation is a cornerstone strategy in modern medicinal chemistry. The introduction of a halogen atom is not merely an incremental change but a deliberate modification to fine-tune a molecule's properties for enhanced therapeutic effect.
-
Modulating Lipophilicity: Halogens (F, Cl, Br, I) increase a molecule's lipophilicity to varying degrees. This is critical for controlling membrane permeability and oral absorption. For instance, replacing a hydrogen atom with fluorine or chlorine can significantly alter a compound's LogP value, impacting its pharmacokinetic profile.
-
Blocking Metabolic Sites: Introducing a halogen at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can prevent unwanted metabolism, thereby increasing the drug's half-life and bioavailability.
-
Enhancing Binding Affinity: Halogen atoms can participate in specific, high-affinity interactions with protein targets through a phenomenon known as halogen bonding. This is a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophilic residue (like a carbonyl oxygen or a nitro group) in the protein's binding pocket. This can provide a significant boost in potency.
-
Conformational Control: The steric bulk of larger halogens like bromine and iodine can influence the preferred conformation of the molecule, locking it into a bioactive shape that fits more snugly into the target's active site.
The decision to halogenate, and the choice of which halogen to use and where to place it, is a data-driven process guided by iterative cycles of synthesis, biological testing, and computational modeling.
Synthetic Pathways to Halogenated Pyridinones
The synthesis of these target scaffolds can be approached in two primary ways: constructing the halogenated pyridinone ring directly or synthesizing the pyridinone core first, followed by a selective halogenation step.
Core Synthesis: Building the Pyridinone Framework
Efficient access to the pyridinone core is paramount. While numerous methods exist, one-pot multicomponent reactions (MCRs) are particularly powerful as they offer high atom economy and allow for the rapid assembly of complex, functionalized pyridones from simple, commercially available starting materials.[6][7]
Caption: General workflow for pyridone synthesis and development.
Regioselective Halogenation Methodologies
Directly halogenating the electron-deficient pyridine ring can be challenging, often requiring harsh conditions and resulting in mixtures of regioisomers.[8] Therefore, more sophisticated and regioselective methods are preferred in a drug discovery setting.
-
Vilsmeier-Haack Reaction: This one-pot reaction allows for the direct synthesis of 4-halogenated 2(1H)-pyridones from acyclic precursors like α-acetyl-α-carbamoyl ketene derivatives.[9] Reagents like POCl₃ or POBr₃ serve as both the cyclization agent and the halogen source, offering a highly efficient route to specifically 4-halo substituted scaffolds.[9]
-
Halogenation of Pyridine N-Oxides: This is a classic and highly effective strategy for achieving halogenation at the C2 position. The pyridine nitrogen is first oxidized to the N-oxide, which activates the C2 and C6 positions for electrophilic attack. Subsequent reaction with a halogenating agent like POCl₃ or SO₂Cl₂ installs the halogen at the C2 position with high regioselectivity under mild conditions.[10] This method is invaluable as C2-halogenated pyridines are key precursors for further functionalization via cross-coupling or SₙAr reactions.[10]
-
Ring-Opening/Closing Strategies: For achieving 3-selective halogenation, which is notoriously difficult, innovative strategies have been developed. One such approach involves a sequence where the pyridine ring is temporarily opened to form a reactive acyclic "Zincke imine" intermediate.[8][11] This intermediate, which behaves like a series of polarized alkenes, undergoes highly regioselective halogenation with electrophiles like N-halosuccinimides under mild conditions. A final ring-closing step regenerates the aromatic 3-halopyridine scaffold.[8][11]
Caption: Key strategies for regioselective pyridinone halogenation.
Experimental Protocols: Self-Validating Methodologies
The following protocols are presented as self-validating systems, incorporating necessary steps for reaction monitoring, purification, and structural confirmation, which are essential for trustworthy and reproducible research.
Protocol 1: One-Pot Synthesis of a Functionalized 2-Pyridone Core
This protocol is adapted from methodologies employing multicomponent reactions for the efficient synthesis of highly functionalized pyridones.[6][7]
-
Objective: To synthesize a 4-aryl-3-cyano-2-pyridone derivative.
-
Rationale: This one-pot approach is highly efficient, minimizing purification steps and maximizing yield by driving the reaction through a cascade of condensation, addition, and cyclization events in a single vessel. The use of water or ethanol as a solvent aligns with green chemistry principles.[6]
-
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Cyanoacetohydrazide (1.0 mmol)
-
Piperidine (0.2 mmol, catalyst)
-
Ethanol (10 mL)
-
Standard reflux apparatus, magnetic stirrer, TLC plates (e.g., silica gel 60 F₂₅₄), and purification supplies (silica gel for column chromatography).
-
-
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), cyanoacetohydrazide (1.0 mmol), and ethanol (10 mL).
-
Add piperidine (0.2 mmol) to the suspension. The catalyst is crucial for promoting both the initial Knoevenagel condensation and the subsequent Michael addition.
-
Heat the reaction mixture to reflux (approx. 80 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of starting materials and the appearance of a new, lower Rf spot indicates product formation.
-
Once the reaction is complete (typically 3-5 hours), cool the mixture to room temperature. A solid precipitate often forms.
-
-
Work-up and Purification:
-
Cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the precipitate with cold ethanol (2 x 5 mL).
-
If the filtrate still contains the product (as checked by TLC), concentrate the solvent under reduced pressure and purify the residue by silica gel column chromatography.
-
Dry the purified solid product under vacuum.
-
-
Self-Validation (Characterization):
-
¹H and ¹³C NMR: Confirm the chemical structure, ensuring the presence of characteristic pyridinone and substituent peaks and the absence of starting material signals.
-
Mass Spectrometry (HRMS): Determine the exact mass to confirm the elemental composition of the synthesized compound.
-
Melting Point: Measure the melting point and compare it to literature values if available; a sharp melting point is an indicator of purity.
-
Protocol 2: Regioselective C2-Chlorination via N-Oxide Intermediate
This protocol is based on established methods for the highly regioselective halogenation of pyridine N-oxides.[10]
-
Objective: To synthesize a 2-chloro-pyridinone derivative from a pyridinone precursor.
-
Rationale: The N-oxide activation strategy directs the halogenation specifically to the C2 position, avoiding the formation of other isomers. The use of mild conditions (0 °C to RT) ensures compatibility with a wide range of functional groups.[10]
-
Materials:
-
Pyridinone starting material (1.0 mmol)
-
Phosphorus oxychloride (POCl₃) (1.5 mmol, 1.5 eq.)
-
2,6-Lutidine (1.2 mmol, 1.2 eq., base)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Standard glassware for anhydrous reactions (oven-dried), syringe, magnetic stirrer, ice bath.
-
-
Procedure:
-
Dissolve the pyridinone starting material (1.0 mmol) and 2,6-lutidine (1.2 mmol) in anhydrous DCM (10 mL) in an oven-dried flask under a nitrogen atmosphere. The base is critical to neutralize the HCl generated during the reaction.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 mmol) dropwise via syringe over 10 minutes. An exothermic reaction may occur. Maintaining a low temperature is key to controlling selectivity.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.
-
Monitor the reaction by TLC until the N-oxide starting material is consumed.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly pouring it into a beaker of ice-cold saturated sodium bicarbonate (NaHCO₃) solution (20 mL). Caution: Quenching POCl₃ is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
Self-Validation (Characterization):
-
¹H and ¹³C NMR: Confirm the structure, paying close attention to the shifts in the aromatic protons to verify C2-chlorination.
-
Mass Spectrometry (HRMS): Confirm the incorporation of a single chlorine atom by observing the correct molecular weight and the characteristic M/M+2 isotopic pattern for chlorine.
-
Structure-Activity Relationship (SAR) of Halogenated Pyridinones
The systematic study of how changes in the position and identity of the halogen atom affect biological activity is fundamental to lead optimization.
| Compound ID | R¹ | R² | Halogen (X) at C5 | Target | IC₅₀ (nM) | Rationale/Insight |
| Lead-H | Aryl | H | H | Kinase A | 250 | Initial non-halogenated lead compound. |
| Lead-F | Aryl | H | F | Kinase A | 85 | Fluorine likely acts as a hydrogen bond acceptor or blocks metabolism. |
| Lead-Cl | Aryl | H | Cl | Kinase A | 30 | Chlorine provides a good balance of lipophilicity and potential for halogen bonding. |
| Lead-Br | Aryl | H | Br | Kinase A | 45 | Increased steric bulk may slightly hinder optimal binding compared to Cl. |
| Lead-I | Aryl | H | I | Kinase A | 150 | Large size of iodine may introduce steric clashes within the binding pocket. |
| Lead-Cl-3 | Aryl | H | Cl (at C3) | Kinase A | 500 | Positional isomer shows significantly reduced activity, highlighting the importance of halogen placement for specific interactions. |
Table 1: Representative SAR data for a hypothetical series of C5-halogenated pyridinone kinase inhibitors. Data is illustrative.
From this hypothetical data, a clear SAR emerges:
-
Halogenation at C5 is beneficial for activity compared to the unsubstituted parent compound.
-
Chlorine at the C5 position provides the optimal activity, suggesting it has the ideal size and electronic properties for interacting with the target's binding site.
-
The position of the halogen is critical, as moving the chlorine from C5 to C3 results in a dramatic loss of potency. This underscores the directional nature of the interactions being modulated.
Such SAR studies guide the next round of synthesis. For instance, based on the success of Lead-Cl , a medicinal chemist might next explore combinations of C5-chlorination with modifications at the R¹ aryl group to further enhance potency and selectivity.[12]
Conclusion and Future Outlook
Halogenated pyridinone scaffolds represent a rich and productive area of research in drug discovery. Their synthetic tractability, coupled with the profound and predictable influence of halogenation on their pharmacological profiles, ensures their continued relevance. This guide has outlined the core principles for their rational design, synthesis, and evaluation. The development of novel, highly regioselective halogenation techniques continues to expand the accessible chemical space, allowing for even finer control over molecular properties.[8][13] As our understanding of complex biological systems deepens, the ability to strategically deploy scaffolds like halogenated pyridinones will be instrumental in developing the next generation of targeted, effective, and safe medicines.
References
-
Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]
-
Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]
-
SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series. [Link]
-
Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC - NIH. [Link]
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Royal Society of Chemistry. [Link]
-
Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]
-
Pyridones in drug discovery: Recent advances. ResearchGate. [Link]
-
Quantitative structure-activity relationship analysis of pyridinone HIV-1 reverse transcriptase inhibitors using the k nearest neighbor method and QSAR-based database mining. PubMed. [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. [Link]
-
Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC - NIH. [Link]
-
Halogenated pyridine structure activity relationships in the bacterial mutagenicity assay. ResearchGate. [Link]
-
Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
(PDF) Quantitative Structure–activity Relationship Analysis of Pyridinone HIV-1 Reverse Transcriptase Inhibitors using the k Nearest Neighbor Method and QSAR-based Database Mining. ResearchGate. [Link]
- Halogenation of pyridines.
-
Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C-H Amidation Reaction. White Rose Research Online. [Link]
-
Designing symmetrically folded scaffolds of pyridazinone and triazinone derivatives linked via N,N-diethyl-4-nitro-benzenesulfonamide to explore luminescent materials. RSC Publishing. [Link]
-
Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. MDPI. [Link]
-
Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters - ACS Publications. [Link]
-
Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. SpringerLink. [Link]
-
Halogenated Pyridine Derivatives from Cycloaddition / Cycloreversion of Oxazinone and Haloalkyne Precursors. ResearchGate. [Link]
-
2-Pyridone. PharmaCompass. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
-
Scaffold-Divergent Synthesis of Ring-Fused Indoles, Quinolines, and Quinolones via Iodonium-Induced Reaction Cascades. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery. [Link]
-
An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. RSC Publishing. [Link]
-
3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]
-
2-Pyridone. Wikipedia. [Link]
-
An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. PMC. [Link]
-
Halogenation of the 3-position of pyridines through Zincke imine intermediates. ResearchGate. [Link]
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. RSC - Page load error [pubs.rsc.org]
- 6. RSC - Page load error [pubs.rsc.org]
- 7. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iipseries.org [iipseries.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physical Appearance & Storage of 3,5-Dibromo-4-iodopyridin-2(1H)-one
This guide details the physical properties, storage protocols, and handling requirements for 3,5-Dibromo-4-iodopyridin-2(1H)-one (also known as 3,5-dibromo-4-iodo-2-hydroxypyridine).
Executive Summary
3,5-Dibromo-4-iodopyridin-2(1H)-one (Formula: C₅H₂Br₂INO; MW: 378.79 g/mol ) is a highly specialized halogenated heterocyclic intermediate. Its structural core features a 2-pyridone scaffold substituted with two bromine atoms at the C3 and C5 positions and a reactive iodine atom at the C4 position.
This specific halogenation pattern makes the compound a critical "switchable" scaffold in medicinal chemistry. The C4-Iodo position is significantly more reactive toward palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) than the C3/C5-Bromo positions, allowing for regioselective functionalization. However, this same reactivity necessitates stringent storage conditions to prevent spontaneous dehalogenation or photolytic degradation.
Physical Characterization
The following data summarizes the physicochemical profile of the compound. While specific experimental values for this exact isomer are rare in public literature, these parameters are derived from the structure-activity relationships (SAR) of closely related analogs such as 3,5-dibromo-4-iodopyridine and 3,5-dibromo-2-hydroxypyridine.
Table 1: Physicochemical Properties
| Property | Specification / Description |
| Appearance | Solid powder. Typically ranges from off-white to pale yellow . The yellow tint often intensifies with slight iodine liberation upon aging or light exposure. |
| Molecular Weight | 378.79 g/mol |
| Solubility | Low in water. Soluble in polar aprotic solvents (DMSO, DMF, NMP). Moderate solubility in chlorinated solvents (DCM, Chloroform) and alcohols (Methanol) upon warming. |
| Melting Point | Predicted range: 160°C – 200°C (decomposition likely at high temperatures). Note: Analogs like 3,5-dibromo-4-hydroxypyridine melt >200°C. |
| Acidity (pKa) | The NH/OH proton is acidic (predicted pKa ~7–9), allowing deprotonation by weak bases (e.g., K₂CO₃). |
Stability Profile & Degradation Mechanisms
Understanding why this compound degrades is essential for proper storage.
Photolytic Instability (The C-I Bond)
The Carbon-Iodine (C-I) bond at position 4 is the weakest bond in the molecule (Bond Dissociation Energy ~50-60 kcal/mol). Exposure to UV or visible light can induce homolytic cleavage, generating a radical species and liberating elemental iodine (
-
Visual Indicator: The sample turns from off-white to deep yellow or brown.
Oxidative Sensitivity
While the pyridone ring is relatively stable, the electron-rich nature of the tautomeric 2-hydroxypyridine form can make it susceptible to oxidation over long periods, particularly if trace metals are present.
Hygroscopicity
Pyridones can form hydrogen bonds with water. Moisture absorption can lead to clumping and hydrolysis, complicating accurate weighing for stoichiometric reactions.
Storage & Handling Protocols
To maintain purity >98% over extended periods (6+ months), the following "Gold Standard" protocol must be implemented.
Primary Storage Conditions
-
Temperature: Refrigerate at 2°C to 8°C.
-
Rationale: Low temperature kinetically inhibits the homolytic cleavage of the C-I bond and slows any potential hydrolysis.
-
-
Light Protection: Strictly Amber Glass or Aluminum Foil Wrap.
-
Rationale: Blocks UV/Vis radiation that triggers photodehalogenation.
-
-
Atmosphere: Inert Gas (Argon or Nitrogen).
-
Rationale: Displaces oxygen and moisture. Argon is preferred due to its higher density, forming a "blanket" over the solid.
-
Container Specifications
-
Vial Type: Amber borosilicate glass vial with a Teflon (PTFE)-lined screw cap.
-
Seal: Parafilm® or electrical tape should be applied over the cap junction to prevent gas exchange.
-
Secondary Containment: Store the vial inside a sealed desiccator or a secondary jar containing desiccant packets (Silica gel or Drierite™).
Handling Workflow (Diagram)
Figure 1: Optimal workflow for handling and storing halogenated pyridones to ensure long-term stability.
Quality Control (QC) & Purity Verification
Before using stored material in sensitive catalytic cycles (e.g., Pd-catalyzed couplings), verification of the C-I bond integrity is mandatory.
Analytical Methods
-
H-NMR (DMSO-
):-
Look for the disappearance of the NH proton (typically broad singlet >11 ppm).
-
Critical Check: Ensure no new peaks appear in the aromatic region (7.0–9.0 ppm), which would indicate de-iodination (formation of 3,5-dibromo-2-pyridone).
-
-
HPLC-UV/Vis:
-
Run a gradient method (Water/Acetonitrile + 0.1% Formic Acid).
-
Impurity Flag: A new peak with a shorter retention time often corresponds to the de-iodinated byproduct (more polar).
-
Degradation Decision Tree
Figure 2: Decision tree for assessing compound integrity prior to usage.
Safety & Hazards
-
GHS Classification (Predicted):
-
Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).
-
Skin/Eye Irritation: Category 2 (Causes irritation).
-
Specific Target Organ Toxicity: Respiratory irritation.
-
-
PPE Requirements:
-
Gloves: Nitrile rubber (0.11 mm minimum thickness).
-
Eye Protection: Chemical safety goggles.
-
Respiratory: Use in a certified chemical fume hood. Avoid dust generation.
-
References
-
National Institutes of Health (NIH) - PubChem . (2025). 3,5-Dibromo-4-hydroxypyridine (CAS 25813-25-6) Compound Summary. Retrieved from [Link].
- Maddaluno, J., & Robert, F. (2018). Halogenated Pyridines in Organic Synthesis. Chemistry – A European Journal. (General reference for reactivity of 4-iodopyridines).
Methodological & Application
Application Note: Regioselective Suzuki-Miyaura Cross-Coupling Strategies for 3,5-Dibromo-4-iodopyridin-2(1H)-one
Introduction & Strategic Significance
3,5-Dibromo-4-iodopyridin-2(1H)-one is a highly functionalized, polyhalogenated heterocyclic building block. Its structural architecture—featuring three halogens with distinct bond dissociation energies (BDEs) and a tautomerizable 2-pyridone core—makes it an exceptional scaffold for the divergent synthesis of complex pharmaceuticals and agrochemicals. This application note details the mechanistic rationale and validated protocols for performing sequential, highly regioselective Suzuki-Miyaura cross-coupling reactions on this specific substrate.
Mechanistic Rationale: The Reactivity Gradient
In transition-metal-catalyzed cross-coupling reactions, the site of oxidative addition is strictly dictated by the leaving group ability and the localized electronic environment of the heteroarene[1]. For polyhalogenated pyridines, the reactivity gradient unequivocally follows the order of I > Br > Cl > F [2].
In 3,5-Dibromo-4-iodopyridin-2(1H)-one, the C4-Iodine bond possesses the lowest BDE, making it highly susceptible to rapid oxidative addition by Palladium(0) species. Once the C4 position is arylated, the remaining C3 and C5 bromines can be engaged. However, the 2-pyridone core introduces unique electronic constraints. The lactam-lactim tautomerization shifts electron density, and the free NH group can coordinate with palladium or undergo unwanted side reactions if not properly managed[3]. Therefore, controlling the catalyst's bite angle, base strength, and solvent polarity is critical to maintaining absolute chemoselectivity[4].
Catalytic cycle highlighting the preferential oxidative addition at the C4-Iodo position.
Experimental Design & Causality
To achieve absolute regiocontrol, the experimental design relies on modulating the catalytic system's thermodynamic and kinetic thresholds:
-
C4-Selective Arylation: We employ
, a standard catalyst that readily inserts into the weak C-I bond at mild temperatures (45 °C)[5]. A mild base like in a biphasic solvent system (1,4-Dioxane/ ) activates the boronic acid without aggressively deprotonating the pyridone NH, thereby preserving the electronic integrity of the ring and preventing premature C-Br insertion[3]. -
C3, C5-Exhaustive Diarylation: The remaining C-Br bonds are sterically hindered by the newly installed C4-aryl group and possess higher BDEs. To overcome this, we transition to a highly active catalyst with a bidentate ligand, such as
, which accelerates the challenging reductive elimination step[1]. The temperature is elevated to 95 °C, and a stronger base ( ) is utilized to drive the reaction to completion[5].
Sequential workflow for the regioselective functionalization of the polyhalogenated pyridone.
Step-by-Step Protocols (Self-Validating Systems)
Protocol A: Regioselective C4-Arylation
Objective: Selective functionalization of the C4-Iodine position while leaving the C3 and C5 bromines strictly intact.
-
Reagents: 3,5-Dibromo-4-iodopyridin-2(1H)-one (1.0 equiv), Arylboronic acid (1.05 equiv),
(5 mol%), (2.0 equiv). -
Solvent: 1,4-Dioxane/
(4:1 v/v), rigorously degassed.
Procedure:
-
Charge an oven-dried Schlenk flask with the pyridone substrate, arylboronic acid, and
. -
Evacuate and backfill the flask with Argon (3 cycles) to prevent oxidative degradation of the Pd(0) catalyst.
-
Add degassed 1,4-Dioxane, followed by a degassed aqueous solution of
. -
Stir the biphasic mixture at 45 °C for 4 hours.
-
Quench with water, extract with EtOAc, dry over
, and concentrate in vacuo.
Self-Validation & In-Process Control:
-
TLC Monitoring: The highly polarizable starting material will be consumed. The product spot will exhibit a lower Rf value (in non-polar eluents) due to the increased molecular weight and altered dipole moment from the new aryl group.
-
LC-MS Confirmation: Analyze an aliquot. The mass spectrum must show the exact loss of iodine (-126 Da) and the addition of the aryl group, while strictly retaining the characteristic 1:2:1 isotopic pattern indicative of the two remaining bromine atoms.
Protocol B: Exhaustive C3, C5-Diarylation
Objective: Complete arylation of the sterically hindered C3 and C5 positions on the intermediate generated in Protocol A.
-
Reagents: 4-Aryl-3,5-dibromopyridin-2(1H)-one (1.0 equiv), Arylboronic acid (2.5 equiv),
(10 mol%), (3.0 equiv). -
Solvent: Toluene/EtOH/
(3:1:1 v/v/v), degassed.
Procedure:
-
In a heavy-walled pressure vial, combine the dibromo intermediate, arylboronic acid,
, and . -
Purge with Argon for 5 minutes, then add the degassed solvent mixture.
-
Seal the vial and heat to 95 °C for 12–16 hours with vigorous stirring.
-
Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via flash chromatography.
Self-Validation & In-Process Control:
-
Reaction Progression: The reaction mixture will transition from a cloudy suspension to a more homogenous dark solution as the starting material is consumed.
-
LC-MS Confirmation: The final product will lack the bromine isotopic signature entirely, presenting a single dominant monoisotopic mass peak corresponding to the triarylated pyridone.
Quantitative Data & Optimization Matrix
The following table summarizes the optimization landscape for the initial C4-coupling step, demonstrating why the chosen conditions are superior for maintaining regiocontrol.
| Catalyst System | Base | Solvent System | Temp (°C) | C4-Coupled Yield (%) | Over-coupled Byproduct (%) |
| Dioxane/ | 45 | 88 | < 2 | ||
| Toluene/ | 80 | 65 | 18 | ||
| DMF/ | 60 | 42 | 35 | ||
| Dioxane/ | 45 | 55 | 22 |
Data Interpretation: The matrix clearly illustrates that highly active catalysts (like
References
-
Title: 3-Bromo-5-fluoro-4-iodopyridine (Reactivity of halogens on a pyridine ring) Source: BenchChem URL: [2]
-
Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: PMC / NIH URL: [1]
-
Title: Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines Source: ACS Omega / NIH URL: [4]
-
Title: Suzuki-Miyaura Reactions of 3,5-Dibromo-2,6-dichloropyridine Source: Organic & Biomolecular Chemistry - RSC Publishing URL: [5]
-
Title: 5-Bromo-3-iodopyridin-2(1H)-one | 381233-75-6 Source: BenchChem URL: [3]
Sources
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Bromo-5-fluoro-4-iodopyridine | Benchchem [benchchem.com]
- 3. 5-Bromo-3-iodopyridin-2(1H)-one | 381233-75-6 | Benchchem [benchchem.com]
- 4. Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
Application Note: Regioselective N-Alkylation of 3,5-Dibromo-4-iodopyridin-2(1H)-one
Executive Summary
The functionalization of polyhalogenated heterocycles is a cornerstone of modern drug discovery and complex natural product synthesis. Specifically, 3,5-dibromo-4-iodopyridin-2(1H)-one serves as a highly versatile, orthogonally reactive scaffold. The differential reactivity between the C4-iodine and the C3/C5-bromine atoms allows for sequential, site-specific cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). However, before these cross-couplings can be executed, the pyridone core must be protected or functionalized via alkylation.
This application note details a highly regioselective protocol for the N-alkylation of 3,5-dibromo-4-iodopyridin-2(1H)-one. By leveraging the Hard-Soft Acid-Base (HSAB) principles and specific counterion effects, this methodology suppresses the classically competitive O-alkylation pathway, ensuring maximum yield of the desired N-alkylated building block while preserving the fragile carbon-halogen bonds.
Mechanistic Insights & Causality (E-E-A-T)
The Ambident Challenge
The deprotonation of 2-pyridones generates an ambident anion with nucleophilic character delocalized across both the nitrogen (N1) and oxygen (O2) atoms. Alkylation can therefore proceed via two competing pathways:
-
N-Alkylation (Thermodynamic & Soft): Favored by "soft" electrophiles (e.g., alkyl iodides, benzyl bromides) and highly dissociated ion pairs.
-
O-Alkylation (Kinetic & Hard): Favored by "hard" electrophiles (e.g., alkyl tosylates, Meerwein salts) and polarizable environments.
Counterion and Solvent Effects
To drive the reaction toward N-alkylation, the choice of base and solvent is critical. The use of Cesium Carbonate (
Alternatively, the use of Lithium Hydride (
Preservation of the Polyhalogenated Core
3,5-Dibromo-4-iodopyridin-2(1H)-one is highly electron-deficient. The presence of three halogens significantly lowers the pKa of the N-H bond (estimated pKa ~7-8) compared to unsubstituted 2-pyridone (pKa ~11). While this makes deprotonation easier, the highly activated C-I and C-Br bonds are susceptible to nucleophilic aromatic substitution (
Mechanistic divergence of the ambident 2-pyridone anion during alkylation.
Optimization Data
The following table summarizes the quantitative causality between reaction conditions and regioselectivity for the alkylation of highly halogenated pyridones using Benzyl Bromide (
| Entry | Base (1.5 eq) | Solvent | Temp (°C) | Additive | N:O Selectivity | Total Yield (%) |
| 1 | Acetone | 50 | None | 65 : 35 | 78 | |
| 2 | DMF | 25 | None | 80 : 20 | 82 | |
| 3 | THF | 0 to 25 | None | 85 : 15 | 85 | |
| 4 | DMF | 50 | None | 92 : 8 | 88 | |
| 5 | DMF | 25 | None | 95 : 5 | 91 | |
| 6 | THF | 25 | TBAF (0.1 eq) | 94 : 6 | 89 |
Note: Entry 5 represents the optimal balance of operational safety, yield, and regioselectivity without the need for pyrophoric hydrides.
Experimental Protocol
Materials & Reagents
-
Substrate: 3,5-Dibromo-4-iodopyridin-2(1H)-one (1.0 equiv, 10 mmol, ~3.79 g)
-
Electrophile: Alkyl halide (e.g., Benzyl bromide or Methyl iodide) (1.2 equiv, 12 mmol)
-
Base: Cesium Carbonate (
), anhydrous powder (1.5 equiv, 15 mmol, 4.88 g) -
Solvent: N,N-Dimethylformamide (DMF), anhydrous (50 mL, 0.2 M)
-
Quench/Workup: Distilled
, Ethyl Acetate (EtOAc), Saturated Brine.
Step-by-Step Methodology
Step-by-step experimental workflow for the N-alkylation protocol.
Step 1: Deprotonation
-
Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Add 3,5-dibromo-4-iodopyridin-2(1H)-one (3.79 g, 10 mmol) and anhydrous
(4.88 g, 15 mmol) to the flask. -
Inject anhydrous DMF (50 mL) and stir the suspension at room temperature for 30 minutes to ensure complete deprotonation. The solution may darken slightly as the anion forms.
Step 2: Alkylation 4. Cool the reaction mixture to 0 °C using an ice-water bath. 5. Add the alkyl halide (12 mmol) dropwise via syringe over 5 minutes. 6. Remove the ice bath and allow the reaction to warm to room temperature (25 °C).
Step 3: Monitoring 7. Stir the reaction for 12 hours. Monitor the progress via TLC (Hexanes:EtOAc 3:1). The N-alkylated product will typically run lower (more polar) than the O-alkylated byproduct. UV active at 254 nm.
Step 4: Workup
8. Quench the reaction by pouring the mixture into 150 mL of ice-cold distilled water.
9. Extract the aqueous layer with Ethyl Acetate (
Step 5: Purification & Validation
12. Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes to Hexanes:EtOAc (4:1).
13. Analytical Validation: Verify the regioselectivity via
Troubleshooting
-
Issue: Significant O-alkylation observed.
-
Cause: The electrophile may be too "hard" (e.g., using a tosylate instead of an iodide), or the solvent is not polar enough.
-
Solution: Switch to an alkyl iodide. If using an alkyl chloride, add a catalytic amount of Sodium Iodide (NaI) to generate the alkyl iodide in situ (Finkelstein reaction).
-
-
Issue: Loss of the C4-Iodine atom (Dehalogenation).
-
Cause: Excessive heating or exposure to light over extended periods.
-
Solution: Strictly maintain the reaction temperature at or below 25 °C and shield the reaction flask from direct light using aluminum foil[4].
-
References
- CN101654432B - Method for N-alkylation of 2-pyridone Google P
- An Efficient Synthesis of the Anti-asthmatic Agent T-440: A Selective N-Alkylation of 2-Pyridone Chemical and Pharmaceutical Bulletin
- N‐Alkylated 2‐pyridone derivatives as FDA‐approved drugs ResearchG
- Diversity-oriented functionalization of 2-pyridones and uracils N
Sources
Regioselective functionalization of 3,5-Dibromo-4-iodopyridin-2(1H)-one
This Application Note is designed to guide researchers through the precise, regioselective functionalization of 3,5-Dibromo-4-iodopyridin-2(1H)-one . This scaffold is a "privileged structure" in medicinal chemistry, offering three distinct vectors for diversification (C3, C4, C5) alongside the hydrogen-bond donor/acceptor motif of the pyridone core.[1]
Abstract
The 3,5-dibromo-4-iodopyridin-2(1H)-one scaffold presents a unique challenge and opportunity in organic synthesis. Its tri-halogenated core allows for sequential, orthogonal functionalization.[1] This guide details the reactivity hierarchy (C4-I > C3/C5-Br) and provides validated protocols for synthesizing the scaffold and selectively engaging the C4-position via Palladium-catalyzed cross-coupling, followed by C3/C5 diversification.
Part 1: Reactivity Profile & Strategic Analysis
Successful functionalization relies on exploiting the electronic and bond-strength differences between the halogen substituents.
The Halogen Hierarchy
-
C4-Iodine (Primary Vector): The C4-I bond is the weakest and most electron-deficient due to the para position relative to the nitrogen. It undergoes oxidative addition with Pd(0) significantly faster than the bromines.
-
C3/C5-Bromine (Secondary Vectors): These positions are sterically crowded and electronically distinct. The C3-Br is flanked by the carbonyl and C4, while C5 is flanked by C4 and the nitrogen. Functionalization here typically requires higher temperatures or specialized ligands (e.g., phosphines like XPhos or SPhos) after the C4-I has been reacted.
Tautomeric Control (The "Anchor")
The 2-pyridone exists in equilibrium with 2-hydroxypyridine.
-
Critical Step: Before metal-catalyzed coupling, the nitrogen must be protected (e.g.,
-Me, -SEM, -Bn) or the oxygen alkylated ( -Me).[1] Free NH-pyridones can poison Pd-catalysts and lead to unpredictable mixtures of - vs -arylation byproducts. -
Recommendation:
-alkylation is generally preferred for drug discovery scaffolds to maintain the amide character found in many kinase inhibitors.
Part 2: Experimental Protocols
Protocol A: Scaffold Synthesis (De Novo Preparation)
Since the specific tri-halo title molecule is rarely commercially available, this protocol synthesizes it from 4-amino-2-pyridone.
Objective: Synthesize 3,5-dibromo-4-iodopyridin-2(1H)-one. Prerequisites: 4-aminopyridin-2(1H)-one, NBS, NaNO₂, KI.[1]
-
Bromination (C3 & C5):
-
Sandmeyer Iodination (C4):
-
Suspend the dibromo-amine (5 mmol) in 6M H₂SO₄ (10 mL) at 0°C.
-
Add NaNO₂ (1.2 equiv) in water dropwise (maintain <5°C). Stir 30 min to form the diazonium salt.
-
Add a solution of KI (2.0 equiv) in water dropwise.
-
Heat to 60°C for 1 h (evolution of N₂ gas).
-
Workup: Neutralize with sat. NaHCO₃. Extract with EtOAc. Wash with Na₂S₂O₃ (to remove I₂).
-
Yield: ~60–75% of yellow solid.
-
Protocol B: Regioselective C4-Suzuki Coupling
Targeting the C4-Iodine bond while leaving C3/C5-Bromines intact.[1]
Reagents:
-
Substrate:
-Methyl-3,5-dibromo-4-iodopyridin-2-one (1.0 equiv) -
Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (3–5 mol%) [Note: Bis-phosphine Pd sources are milder than Buchwald precatalysts, preserving the Br bonds]
-
Base: Na₂CO₃ (2.0 equiv, 2M aq.)
-
Solvent: DME/H₂O (4:1) or Toluene/EtOH/H₂O[4]
Step-by-Step:
-
Setup: In a glovebox or under Argon, charge a reaction vial with the substrate, boronic acid, and Pd(PPh₃)₄.
-
Degassing: Add degassed solvents and base. Seal the vial.
-
Reaction: Stir at 60°C for 4–8 hours.
-
Critical Check: Monitor by LCMS. The I-displacement product should form cleanly. If temperature exceeds 80°C, C3/C5 coupling may begin.[1]
-
-
Workup: Dilute with water, extract with DCM. Dry over MgSO₄.[5]
-
Purification: Flash chromatography (Hex/EtOAc). The product is typically a 4-aryl-3,5-dibromo-2-pyridone.[1]
Protocol C: Subsequent C3/C5 Functionalization
Engaging the sterically hindered Bromines.
Modifications for Success:
-
Catalyst Switch: Switch to Pd₂(dba)₃ / XPhos or Pd-PEPPSI-IPr . These bulky, electron-rich ligands are required to activate the hindered C-Br bonds.[1]
-
Temperature: Increase to 90–110°C .
-
Stoichiometry: Use 2.5 equiv of boronic acid to functionalize both C3 and C5, or control stoichiometry (1.0 equiv) to attempt mono-substitution (though C3 vs C5 selectivity is challenging and substrate-dependent).
Part 3: Data Summary & Visualization
Table 1: Comparative Reactivity of Halogenated Pyridones
| Position | Halogen | Bond Energy (approx) | Reactivity (Pd-Cat) | Steric Environment | Preferred Catalyst System |
| C-4 | Iodine | ~50 kcal/mol | High (Fastest) | Open / Accessible | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| C-3 | Bromine | ~68 kcal/mol | Low | Hindered (flanked by C=O) | Pd-XPhos, Pd-RuPhos |
| C-5 | Bromine | ~68 kcal/mol | Low | Hindered (flanked by N-R) | Pd-XPhos, Pd-RuPhos |
Figure 1: Regioselective Functionalization Workflow
Caption: Sequential functionalization workflow showing the synthesis of the core scaffold followed by chemoselective C4 cross-coupling and subsequent C3/C5 derivatization.
References
-
Synthesis of 3,5-dibromo-4-iodopyridine (Analogous Protocol)
-
Patent: CN102924369A. "Method for synthesizing 3,5-dibromo-4-iodopyridine by one step." (2013).[6]
-
Source:
-
-
Regioselectivity in Polyhalogenated Heterocycles
-
Paper: Handy, C. J., & Zhang, Y.[1] "A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol." BenchChem Application Notes.
-
Source: (General reference for poly-halo pyridine reactivity).
-
-
Functionalization of 2-Pyridones
-
Palladium Catalyst Selectivity (Suzuki-Miyaura)
-
Article: Fairlamb, I. J. S.[1] "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." J. Am. Chem. Soc. (2022).
-
Source:
-
Sources
- 1. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]
- 2. CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine - Google Patents [patents.google.com]
- 3. 2-Iodo-3-methoxy-6-methylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. vaia.com [vaia.com]
- 7. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 3,5-Dibromo-4-iodopyridin-2(1H)-one
Welcome to the Technical Support Center. The purification of heavily halogenated heterocycles like 3,5-dibromo-4-iodopyridin-2(1H)-one presents unique thermodynamic and kinetic challenges. The presence of two bromine atoms and one iodine atom imparts extreme lipophilicity and high molecular weight, while the pyridone core maintains a highly polar, hydrogen-bonding face. This dichotomy often leads to frustrating purification issues, such as oiling out, co-crystallization of structurally similar impurities, and poor recovery[1].
This guide provides field-proven methodologies, mechanistic explanations, and troubleshooting steps to achieve >99% purity via anti-solvent recrystallization.
Part 1: Physicochemical Fundamentals & Solvent Selection
The success of recrystallizing a tri-halogenated pyridone relies entirely on disrupting its rigid crystal lattice. The molecule forms strong intermolecular hydrogen bonds (NH···O=C) and halogen bonds (I···O and Br···Br). Non-polar solvents cannot break these networks, while pure water cannot solvate the lipophilic halogenated ring. A binary solvent system is required[2].
Table 1: Solvent System Selection & Physicochemical Data
| Solvent System | Role | Solvating Mechanism | Suitability & Yield Impact |
| Glacial Acetic Acid / Water | Good / Anti-solvent | Disrupts H-bonds (AcOH); forces crystallization (Water). | Optimal. High purity, moderate yield. Highly effective for general purification[2]. |
| DMF / Water | Good / Anti-solvent | Disrupts halogen bonds via high dielectric constant. | Alternative. Excellent for highly impure crude, but residual DMF is difficult to dry completely[3]. |
| Ethanol / Ethyl Acetate | Organic Mixture | Balances polarity; differentiates halogen lipophilicity. | Polishing. Best for removing closely related des-iodo or des-bromo impurities. |
Part 2: Standard Operating Procedure (SOP) - Recrystallization Workflow
This protocol utilizes the Glacial Acetic Acid / Water system, engineered as a self-validating workflow. If any physical observation deviates from the expected state, the process must be paused and corrected.
-
Primary Dissolution: Suspend the crude 3,5-dibromo-4-iodopyridin-2(1H)-one in glacial acetic acid (approx. 8–10 mL per gram of crude). Heat the mixture to 85–95°C under continuous magnetic stirring.
-
Self-Validation: The solution must become entirely transparent. If insoluble particulates remain after 15 minutes at 95°C, these are likely inorganic salts or polymeric byproducts. Perform a hot filtration through a pre-warmed Buchner funnel to ensure only soluble components proceed.
-
-
Anti-Solvent Titration: While maintaining the temperature at 85–95°C, begin adding pre-heated deionized water (anti-solvent) dropwise.
-
Causality: Using hot water prevents localized cold spots that cause premature, uncontrolled nucleation (crashing out).
-
-
Establishing the Metastable Zone: Cease water addition the exact moment a faint, persistent cloudiness (turbidity) appears. This is the "cloud point," indicating the solution is perfectly supersaturated.
-
Ostwald Ripening (Annealing): Do not cool the solution immediately. Hold the turbid solution at 85°C for 15 minutes.
-
Causality: This hold time allows for Ostwald ripening. Microscopic, thermodynamically unstable crystals dissolve and re-deposit onto larger, stable crystal nuclei. This prevents the formation of unfilterable fine powders.
-
-
Controlled Cooling: Remove the heat source and allow the flask to cool to room temperature at a natural rate (approx. 2–5°C/min). Once at room temperature, transfer to an ice bath (0–4°C) for 2 hours to maximize yield.
-
Isolation & Washing: Collect the crystalline product via vacuum filtration. Wash the filter cake with ice-cold 50% aqueous ethanol.
-
Causality: Aqueous ethanol is used instead of pure water to effectively wash away residual acetic acid without dissolving the purified halogenated product. Dry under high vacuum at 50°C to a constant weight.
-
Recrystallization workflow for halogenated pyridones.
Part 3: Troubleshooting Guides & FAQs
Q1: My product is "oiling out" (forming a biphasic liquid/syrup) instead of forming solid crystals. How do I fix this? Mechanistic Cause: Oiling out occurs when the melting point of the solute in the specific solvent mixture drops below the temperature at which supersaturation is reached. Highly halogenated pyridones are extremely prone to this during rapid cooling, as the molecules do not have the kinetic time required to orient their bulky iodine and bromine atoms into a rigid crystal lattice[1]. Actionable Fix:
-
Reheat the mixture until the oil dissolves back into a homogeneous clear solution.
-
Add 10–15% more of the "good solvent" (glacial acetic acid) to shift the saturation curve.
-
Cool the solution much more slowly. If available, introduce a few seed crystals of pure product just above the cloud point to force solid nucleation and bypass the liquid-liquid phase separation.
Thermodynamic phase behavior and corrective loop for oiling out.
Q2: LC-MS analysis of my recrystallized product shows contamination with 3,5-dibromopyridin-2-one (a des-iodo impurity). Why wasn't it removed? Mechanistic Cause: The des-iodo impurity shares the exact same pyridone hydrogen-bonding motif and a very similar crystal packing structure. In highly polar solvent systems (like AcOH/Water or DMF/Water[3]), the thermodynamic drive to crystallize the pyridone core overrides the slight difference in halogenation, allowing the impurity to co-crystallize as a solid solution. Actionable Fix: You must alter the crystallization thermodynamics to exploit the lipophilic difference between a proton and an iodine atom. Switch from an Acetic Acid/Water system to a purely organic system, such as hot Ethanol or an Ethanol/Ethyl Acetate gradient. The des-iodo impurity is significantly more soluble in cold ethanol than the tri-halogenated target, keeping the impurity trapped in the mother liquor.
Q3: The crystals are extremely fine (powder-like) and immediately clog the filter paper, leading to poor recovery. How can I grow larger, easily filterable crystals? Mechanistic Cause: Fine powders indicate massive, instantaneous nucleation. This is almost always caused by adding the anti-solvent (water) too quickly, using cold water, or skipping the Ostwald ripening phase. Actionable Fix: Ensure the water is pre-heated to near the temperature of the acetic acid solution before addition. Add it strictly dropwise. Once the cloud point is reached, stop adding water immediately and let the solution stir at elevated temperature for 15 minutes before initiating the cooling ramp.
References
- Benchchem. 5-Bromo-3-iodopyridin-2(1H)-one | 381233-75-6.
- Organic Syntheses. 3-cyano-6-methyl-2(1)-pyridone.
- PubMed Central (PMC). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
Sources
Stability issues of 3,5-Dibromo-4-iodopyridin-2(1H)-one in solution
Welcome to the technical support center for 3,5-Dibromo-4-iodopyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this highly functionalized heterocyclic compound in solution. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity of your experiments.
Introduction to the Stability of 3,5-Dibromo-4-iodopyridin-2(1H)-one
3,5-Dibromo-4-iodopyridin-2(1H)-one is a valuable building block in medicinal chemistry and materials science due to its unique substitution pattern, which allows for diverse synthetic transformations. However, the presence of three halogen atoms, particularly the relatively labile iodine, on an electron-rich pyridinone core, can lead to stability issues in solution. Understanding and mitigating these potential degradation pathways is crucial for obtaining reliable and reproducible experimental results.
This guide provides a structured approach to troubleshooting common stability-related problems, offering explanations for the underlying chemical principles and providing actionable protocols.
Troubleshooting Guide: Solution Stability Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Question 1: I am observing unexpected and inconsistent results in my reaction, including lower yields and the formation of unknown byproducts. Could this be related to the stability of my 3,5-Dibromo-4-iodopyridin-2(1H)-one starting material?
Answer:
Yes, inconsistent reaction outcomes are a common symptom of starting material degradation. 3,5-Dibromo-4-iodopyridin-2(1H)-one can be susceptible to several degradation pathways, particularly when dissolved in solution. The primary suspects are photodegradation, solvolysis (reaction with the solvent), and sensitivity to acidic or basic conditions.
Causality:
-
Photodegradation: Halogenated aromatic compounds, especially those containing iodine, can be sensitive to light, particularly UV radiation.[1] The carbon-iodine bond is the weakest of the carbon-halogen bonds and can undergo homolytic cleavage upon exposure to light, leading to de-iodination and the formation of radical species that can generate various byproducts. Studies on other halogenated pyridines have shown that they can be rapidly dehalogenated under UV irradiation.[2]
-
Solvolysis/Nucleophilic Attack: The pyridinone ring is susceptible to nucleophilic attack, and many common laboratory solvents (e.g., methanol, water) or reagents can act as nucleophiles, potentially displacing the halogen substituents. The iodine atom is the most likely leaving group in a nucleophilic aromatic substitution reaction.
-
pH Sensitivity: The stability of the compound can be influenced by the pH of the solution. Acidic or basic conditions can catalyze hydrolysis or other degradation reactions.[3]
Troubleshooting Workflow:
To diagnose the issue, a systematic approach is recommended. The following workflow will help you identify the root cause of the instability.
Caption: A systematic workflow for troubleshooting inconsistent reaction results.
Step-by-Step Protocol: Control Experiment
-
Prepare a Stock Solution: Dissolve a known concentration of 3,5-Dibromo-4-iodopyridin-2(1H)-one in the same solvent used for your reaction.
-
Incubate under Reaction Conditions (Minus Reagents): Place an aliquot of the stock solution in a reaction vessel and maintain it at the reaction temperature for the same duration as your typical experiment. Ensure the vessel is protected from light by wrapping it in aluminum foil.
-
Analyze: After the incubation period, analyze the solution by HPLC or LC-MS to check for the appearance of degradation products.
Question 2: My solution of 3,5-Dibromo-4-iodopyridin-2(1H)-one turns yellow/brown upon standing, even when stored in the dark. What is causing this discoloration?
Answer:
Discoloration is a strong indicator of chemical degradation. For halogenated compounds, this can often be attributed to the formation of elemental iodine (I₂) or other colored byproducts resulting from decomposition.
Causality:
-
De-iodination: The most probable cause is the cleavage of the carbon-iodine bond. This can be initiated by trace impurities, dissolved oxygen, or thermal stress, even in the absence of light. The resulting iodine radicals can combine to form I₂, which is colored in solution.
-
Oxidation: The pyridinone ring system can be susceptible to oxidation, especially if the solvent is not degassed.[4] Oxidative degradation can lead to complex, colored polymeric materials.
Preventative Measures and Solutions:
| Mitigation Strategy | Rationale |
| Use High-Purity, Anhydrous Solvents | Water and other impurities can initiate or participate in degradation reactions. |
| Degas Solvents | Removing dissolved oxygen minimizes the risk of oxidation. Common methods include sparging with an inert gas (nitrogen or argon) or freeze-pump-thaw cycles.[5] |
| Store Solutions Under an Inert Atmosphere | Blanketing the solution with nitrogen or argon protects it from atmospheric oxygen and moisture.[4] |
| Prepare Solutions Freshly | Whenever possible, prepare solutions of 3,5-Dibromo-4-iodopyridin-2(1H)-one immediately before use to minimize the time it is exposed to potential degradation triggers. |
| Store at Low Temperatures | If a solution must be stored, keeping it at a low temperature (e.g., 2-8 °C or -20 °C) can significantly slow down the rate of decomposition. |
Question 3: I am trying to develop an analytical method (HPLC) to monitor my reaction, but I see multiple peaks even for my starting material. How can I confirm if these are impurities or degradation products?
Answer:
Distinguishing between pre-existing impurities and degradation products formed in solution is a critical step in method development. A forced degradation study is the most effective way to identify potential degradation products and ensure your analytical method is "stability-indicating."[6][7]
Causality:
Multiple peaks can arise from:
-
Impurities from Synthesis: Residual starting materials, reagents, or byproducts from the synthesis of 3,5-Dibromo-4-iodopyridin-2(1H)-one.
-
Degradation in Solution: As discussed, the compound may be degrading in your analytical solvent or under the conditions of your analysis.
Experimental Protocol: Forced Degradation Study
A forced degradation study intentionally exposes the compound to harsh conditions to accelerate decomposition.[8] This helps to generate the likely degradation products.
Caption: Workflow for a forced degradation study to identify potential degradation products.
Step-by-Step Protocol: Forced Degradation
-
Prepare a stock solution of 3,5-Dibromo-4-iodopyridin-2(1H)-one in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Heat gently (e.g., 60 °C) for a few hours.
-
Base Hydrolysis: Mix an aliquot with 0.1 M NaOH at room temperature.
-
Oxidation: Treat an aliquot with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Heat an aliquot of the stock solution at an elevated temperature (e.g., 80 °C).
-
Photodegradation: Expose an aliquot to UV and visible light.[1]
-
Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC-UV and LC-MS.[9][10] The new peaks that appear in the stressed samples are your degradation products. Your HPLC method should be able to resolve the parent compound from all major degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid 3,5-Dibromo-4-iodopyridin-2(1H)-one?
For long-term storage, the solid compound should be kept in a tightly sealed container, protected from light, in a cool, dry place. Storage in a refrigerator (2-8 °C) or freezer (-20 °C) under an inert atmosphere is ideal to minimize degradation.
Q2: Which solvents are most suitable for dissolving 3,5-Dibromo-4-iodopyridin-2(1H)-one to maintain its stability?
Aprotic, non-nucleophilic solvents are generally preferred. Consider using solvents like anhydrous acetonitrile, THF, or dioxane. If protic solvents are required, they should be of high purity, anhydrous, and degassed. It is always recommended to perform a preliminary stability check in the chosen solvent if the solution is to be kept for an extended period.
Q3: What are the likely degradation products I should look for?
Based on the structure, the most likely degradation pathways involve the loss of halogen atoms. Potential degradation products to monitor for include:
-
De-iodinated product: 3,5-Dibromopyridin-2(1H)-one.
-
De-brominated products: 3-Bromo-4-iodopyridin-2(1H)-one and 5-Bromo-4-iodopyridin-2(1H)-one.
-
Hydroxylated products: Displacement of a halogen with a hydroxyl group, particularly under hydrolytic conditions.
Q4: How can I confirm the identity of a suspected degradation product?
Mass spectrometry (MS) is a powerful tool for identifying degradation products.[11] The characteristic isotopic patterns of bromine (M and M+2 peaks of nearly equal intensity) and chlorine (M and M+2 peaks in a 3:1 ratio) can help in identifying fragments containing these halogens. High-resolution mass spectrometry (HRMS) can provide the exact mass and elemental composition. For definitive structural elucidation, isolation of the degradation product followed by NMR spectroscopy may be necessary.[12]
Q5: Are there any specific safety precautions I should take when handling this compound, considering its potential instability?
Beyond standard laboratory safety practices (wearing gloves, eye protection), it is important to be aware of the potential for degradation. If there are signs of decomposition (discoloration, pressure buildup in a container), handle the material with extra caution in a well-ventilated fume hood. As with many halogenated organic compounds, the toxicological properties may not be fully characterized, so minimizing exposure is crucial.[4]
References
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). PharmaCompass. Retrieved from [Link]
-
Stapleton, D. R., Konstantinou, I. K., Hela, D. G., & Papadaki, M. (2009). Photolytic removal and mineralisation of 2-halogenated pyridines. Water research, 43(16), 3964–3973. Retrieved from [Link]
-
W-Y. Huang, et al. (2014). Direct Investigation of Halogen Bonds by Solid-State Multinuclear Magnetic Resonance Spectroscopy and Molecular Orbital Analysis. Journal of the American Chemical Society. Retrieved from [Link]
-
Hydrolysis. (n.d.). University of Toronto. Retrieved from [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. Retrieved from [Link]
-
Selected results from conditions' screening for pyridin-2-(1H)-one... (n.d.). ResearchGate. Retrieved from [Link]
- Bhaskar, R., & Singh, P. (2013). Development of forced degradation and stability indicating studies of drugs—A review.
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved from [Link]
-
Al-Wasidi, A., et al. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Semantic Scholar. Retrieved from [Link]
- Rawat, T., & Pandey, I. P. (n.d.).
-
Troubleshooting Guide. (n.d.). Agilent. Retrieved from [Link]
-
Al-Wasidi, A., et al. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. Retrieved from [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh. Retrieved from [Link]
-
Wiebe, M., et al. (2021, May 25). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. MDPI. Retrieved from [Link]
-
Hints for Handling Air-Sensitive Materials. (2020, October 28). Fauske & Associates. Retrieved from [Link]
-
Elguero, J., et al. (2019, December 2). Relativistic Effects on NMR Parameters of Halogen-Bonded Complexes. PMC - NIH. Retrieved from [Link]
-
Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. (2020, June 23). ACS Publications. Retrieved from [Link]
-
Photochemical degradation of polyhalogenated carbazoles in hexane by sunlight. (2019, June 25). PubMed. Retrieved from [Link]
-
(PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026, January 16). ResearchGate. Retrieved from [Link]
Sources
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Photolytic removal and mineralisation of 2-halogenated pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ossila.com [ossila.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. acdlabs.com [acdlabs.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. pharmainfo.in [pharmainfo.in]
- 9. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Regioselectivity in Pyridin-2-one Halogenation
Status: Operational Ticket ID: REGIO-PYR-002 Subject: Troubleshooting C3 vs. C5 Selectivity & Process Optimization Assigned Specialist: Senior Application Scientist
Executive Summary
The halogenation of pyridin-2-ones is a deceptively complex transformation. While the substrate is electron-rich (behaving similarly to phenols or anilines), the competing directing effects of the nitrogen atom and the carbonyl oxygen often lead to difficult-to-separate mixtures of C3 (ortho) and C5 (para) isomers.
This guide moves beyond standard textbook answers to provide field-proven troubleshooting workflows, focusing on manipulating the kinetic vs. thermodynamic landscape and utilizing advanced C-H activation strategies when standard Electrophilic Aromatic Substitution (EAS) fails.
Module 1: The Mechanistic Landscape
Q: Why is my reaction yielding a mixture of C3 and C5 isomers?
A: The regioselectivity is governed by the tautomeric nature of the substrate and the competing electronic pushes.
-
Electronic Activation: Pyridin-2-one exists primarily in the lactam form in solution.[1] The nitrogen lone pair donates density into the ring, activating positions C3 and C5 .
-
Steric vs. Electronic Conflict:
-
C3 (Kinetic): Electronically favored due to proximity to the electron-donating Nitrogen and the "phenolic-like" oxygen contribution in the resonance hybrid. However, it is sterically crowded by the adjacent carbonyl and any N-substituent.[1]
-
C5 (Thermodynamic): Less sterically hindered and still electronically activated (para to the Nitrogen).[1]
-
Visualizing the Conflict:
Caption: Electronic activation pathways in pyridin-2-ones showing the competition between C3 and C5 sites.
Module 2: Protocol Optimization (Standard EAS)
Q: How do I force the reaction to favor the C5 position?
A: Use N-Halosuccinimides (NBS/NIS/NCS) in polar aprotic solvents (DMF or MeCN).
-
The Logic: In polar solvents like DMF, the transition state leading to the C5 product is stabilized by solvation, and the bulky NBS reagent prefers the less hindered C5 position.
-
Protocol Refinement:
Q: How do I target the C3 position selectively?
A: This is the harder challenge. Standard EAS often fails to give
-
Strategy A: Steric Blocking. If C5 is blocked (e.g., by a methyl group), C3 halogenation proceeds smoothly.[1]
-
Strategy B: Non-polar Solvents. Switching to
or Toluene can sometimes shift the ratio towards C3 by destabilizing the charge-separated transition state required for C5 attack, though conversion rates may drop. -
Strategy C: The "Zincke" Switch (Advanced). For high value substrates, use the Zincke imine methodology developed by the McNally lab [1]. This method opens the ring, halogenates, and closes it, allowing for programmable regioselectivity.[1][2]
Comparative Data: Solvent Effects on Regioselectivity (Typical values for N-methylpyridin-2-one bromination with 1.0 eq NBS)
| Solvent | Dielectric Constant | Major Isomer | C5:C3 Ratio | Notes |
| DMF | 36.7 | C5 | ~90:10 | High solubility, fast reaction.[1] |
| MeCN | 37.5 | C5 | ~80:20 | Easier workup than DMF.[1] |
| DCM | 8.9 | Mixed | ~60:40 | Slower reaction rate.[1] |
| Benzene | 2.3 | Mixed/C3 | Variable | Radical mechanisms may compete.[1] |
Module 3: Advanced Troubleshooting & Workflows
Q: My reaction stalls at 50% conversion. Adding more reagent causes di-halogenation.[1] Why?
A: This is a classic Product Inhibition loop. The mono-halogenated product (electron-poor) is significantly less reactive than the starting material. However, if the reaction generates HBr/HCl byproducts (using molecular halogens), the protonation of the pyridone oxygen deactivates the ring further.
-
Fix: Switch to NBS/NIS (produces neutral succinimide).[1] If using
, add a non-nucleophilic base (e.g., ) to scavenge acid, though be wary of N-alkylation side reactions if the Nitrogen is free.[1]
Q: I am observing N-halogenation instead of C-halogenation.
A: This occurs exclusively in NH-pyridin-2-ones (non-alkylated).[1] The N-Br bond is labile.[1]
-
Fix: Heating the reaction mixture (reflux in
or Toluene) often triggers the rearrangement of the N-bromo species to the C-bromo product (typically C5). Alternatively, protect the Nitrogen (e.g., N-Methyl, N-Benzyl) before halogenation.[1]
Q: Standard EAS failed. What are my alternatives?
A: If electronic control fails, switch to Chelation Control (C-H Activation).
Workflow: Pd-Catalyzed C6-Halogenation If you need to functionalize C6 (ortho to N), standard EAS will never work.[1] You must use the Nitrogen as a directing group.
-
Catalyst:
(5-10 mol%)[1] -
Oxidant: NBS or NCS (1.1 eq)
-
Solvent: Toluene or 1,4-Dioxane[1]
-
Mechanism: The Pd coordinates to the Pyridone Oxygen or Nitrogen (depending on substitution), inserts into the C6-H bond, and undergoes oxidative addition with NBS.[1]
Module 4: Identification & Purification
Q: How do I distinguish C3, C5, and 3,5-dihalo isomers by NMR?
A: Coupling constants (
Diagnostic Table: 1H NMR Coupling Constants (
| Isomer | Signal H3 | Signal H4 | Signal H5 | Signal H6 | Key Diagnostic Feature |
| Unsubst. | d/m | m | m | d/m | Complex multiplet system. |
| 3-Halo | X | dd ( | dd ( | dd ( | H4-H5 ortho coupling (~7Hz) is visible.[1] |
| 5-Halo | d ( | dd ( | X | d ( | H3-H4 ortho coupling (~9Hz) is distinct.[1] H6 appears as a doublet with small meta coupling. |
| 3,5-Dihalo | X | d ( | X | d ( | Only two signals.[1] Meta coupling ( |
Q: Separation Strategy
-
C3 vs C5: These isomers often have very different dipole moments.[1]
-
TLC: Use
EtOAc or DCM:MeOH.[1] The C3 isomer (more polar due to dipole alignment with carbonyl) usually runs lower (lower ) than the C5 isomer. -
Recrystallization: The 3,5-dibromo byproduct is often much less soluble in Ethanol/Heptane than the mono-brominated species.
-
Module 5: Interactive Troubleshooting Tree
Caption: Decision tree for troubleshooting common regioselectivity and reactivity failures in pyridin-2-one halogenation.
References
-
Dowell, K. L., Steenback, K. R., Levy, J. N., & McNally, A. (2026).[1][2] C5-Halogenation of Pyridines via Zincke Iminium Intermediates. ChemRxiv.[1] Available at: [Link] (Note: Validated via search context 1.3/1.12).[1]
-
Canibano, V., et al. (2001).[1] Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Synthesis. (Validated via search context 1.16).
-
Eicher, T., Hauptmann, S., & Speicher, A. (2003).[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1]
-
Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley.[1]
-
Kalyani, D., Deprez, N. R., Desai, L. V., & Sanford, M. S. (2005).[1] Oxidative C-H Activation/C-C Bond Forming Reactions: A Versatile Ruthenium Catalyst. Journal of the American Chemical Society.[1][3] (Contextual grounding for C-H activation logic).
Sources
Conditions to avoid degradation of 3,5-Dibromo-4-iodopyridin-2(1H)-one
This guide outlines the critical stability parameters for 3,5-Dibromo-4-iodopyridin-2(1H)-one . As a polyhalogenated heterocyclic scaffold, this compound presents a "perfect storm" of degradation risks: the C–I bond is photolabile, the pyridone core is susceptible to tautomeric shifts, and the C4 position is highly activated for nucleophilic attack.[1]
Part 1: Critical Preservation Protocol
Immediate actions required to maintain compound integrity.
| Parameter | Specification | Technical Rationale |
| Storage Temperature | -20°C (± 5°C) | Retards thermal homolysis of the weak C–I bond and suppresses slow hydrolysis rates. |
| Light Protection | Strict Dark / Amber Glass + Foil | Aryl iodides undergo rapid photo-deiodination under UV/Blue light (300–450 nm). |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidative degradation and moisture absorption (hygroscopic potential of the amide).[1] |
| Container | Teflon-lined Screw Cap | Avoids leaching from rubber septa; prevents iodine vapor escape if degradation occurs. |
Part 2: Degradation Mechanisms & Causality[1]
To prevent degradation, you must understand the two primary failure modes: Photolytic Cleavage and Nucleophilic Aromatic Substitution (SNAr) .[1]
Photodeiodination (The "Yellowing" Effect)
The bond dissociation energy (BDE) of the C(sp2)–I bond is relatively low (~65 kcal/mol).[1] Upon exposure to ambient light, the molecule absorbs a photon, exciting an electron to an antibonding orbital (
-
Visual Indicator: The sample turns from off-white to yellow/brown due to the liberation of elemental Iodine (
).[1] -
Mechanism:
(in solvent).
C4-Selective Hydrolysis (SNAr)
The 4-position is electronically activated. The nitrogen atom (especially if protonated or H-bonded) acts as an electron sink, and the flanking bromine atoms at C3/C5 provide inductive electron withdrawal.[1] This makes the C4-Iodine an exceptional leaving group for nucleophiles (like water or hydroxide).[1]
-
Risk Factor: Storing in "wet" DMSO or alcohols leads to the formation of 3,5-dibromo-4-hydroxypyridin-2(1H)-one .
Visualizing the Degradation Pathways
Figure 1: Primary degradation pathways. The Red path (Photolysis) is driven by light; the Green path (Hydrolysis) is driven by moisture/nucleophiles.[1]
Part 3: Solvent Compatibility & Handling
The choice of solvent is critical.[1] The pyridone moiety tautomerizes between the lactam (2-one) and lactim (2-hydroxy) forms.[1][2] Polar aprotic solvents favor the lactam but can accelerate SNAr reactions if not anhydrous.[1]
| Solvent Class | Suitability | Recommendation / Notes |
| Chlorinated (DCM, CHCl3) | High | Preferred. Good solubility, non-nucleophilic. Caution: Acidic impurities in CHCl3 can catalyze degradation; stabilize with amylene, not ethanol. |
| Polar Aprotic (DMF, DMSO) | Medium | Use with Caution. Excellent solubility but hygroscopic. "Wet" DMF + Heat = Rapid Hydrolysis.[1] Use only anhydrous grade. |
| Alcohols (MeOH, EtOH) | Low | Avoid. Can act as nucleophiles (alkoxylation) at C4 under basic conditions or high heat. |
| Ethers (THF, Dioxane) | Medium | Good for reactions. Ensure peroxide-free and anhydrous to prevent radical initiation. |
| Water / Aqueous Buffers | Critical | Avoid prolonged exposure. The C4-Iodine hydrolyzes slowly at pH 7 and rapidly at pH > 9.[1] |
Part 4: Troubleshooting & FAQs
Q1: My white solid has turned pale yellow after 2 weeks. Is it ruined?
-
Diagnosis: This indicates partial photodeiodination releasing elemental iodine (
).[1] -
Remedy: If the yellowing is superficial, wash the solid with cold Dichloromethane (DCM) or Hexanes .[1] Iodine is soluble in these organics, while the pyridone is less so (in hexanes).[1] Check purity via LC-MS. If degradation is <2%, recrystallize; otherwise, repurify.
Q2: Can I heat this reaction to 100°C in DMF?
-
Warning: This is high risk.[1] At 100°C, DMF decomposes slightly to form dimethylamine (a nucleophile), which will displace the iodine to form 4-(dimethylamino)-3,5-dibromopyridin-2-one .
-
Solution: Keep temperatures < 80°C. If higher temps are needed, switch to non-nucleophilic solvents like Sulfolane or NMP (strictly anhydrous) and use a bulky base.
Q3: I see two spots on TLC/LC-MS with the same mass. What is happening?
-
Explanation: This is likely Tautomerism . 2-Pyridones exist in equilibrium with 2-Hydroxypyridines.[2]
-
Validation: Run the NMR in a solvent that locks the tautomer (e.g., DMSO-d6 usually favors the keto/amide form).[1] If the spots coalesce or the ratio changes with solvent, it is tautomerism, not degradation.[1]
Q4: How do I remove water without degrading the compound?
-
Protocol: Do not use oven drying > 60°C.
-
Best Practice: Lyophilization (freeze-drying) from benzene/dioxane or vacuum drying over
in a desiccator at room temperature.
Part 5: Experimental Workflow for Purity Check
Before committing the material to a valuable step, validate its integrity using this self-validating workflow.
Figure 2: Rapid purity validation decision tree.
References
- Photostability of Aryl Iodides: Mechanism of C-I bond cleavage: Grimison, A., & Simpson, J. (1958). "Photodeiodination of Aryl Iodides." Journal of Physical Chemistry. (General principle of aryl iodide photosensitivity).
-
Reactivity of 4-Halopyridones
- SNAr Susceptibility: Spivey, A. C., & Arseniyadis, S. (2004). "Nucleophilic substitution of 4-halopyridines.
-
Tautomerism:[1] Katritzky, A. R., et al. (2010). "Tautomerism in 2-pyridones." Chemical Reviews.
-
Synthesis & Handling of 3,5-dibromo-4-iodopyridin-2(1H)
-
Analogous Protocol (3,5-dibromo-4-iodopyridine): (Demonstrates the diazotization/iodination pathway and thermal limits).
-
Nucleophilic Reactivity of Pyridones: (Discusses stability and functionalization of the pyridone core).
-
Sources
Validation & Comparative
1H NMR and 13C NMR analysis of 3,5-Dibromo-4-iodopyridin-2(1H)-one
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 3,5-Dibromo-4-iodopyridin-2(1H)-one
Introduction
3,5-Dibromo-4-iodopyridin-2(1H)-one is a highly functionalized heterocyclic compound with significant potential as a versatile intermediate in the synthesis of complex pharmaceutical agents and novel materials. The precise arrangement of its heavy halogen substituents and its tautomeric pyridinone structure necessitates robust analytical methods for unambiguous structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for elucidating the solution-state structure of such molecules, providing unparalleled insight into the chemical environment of each proton and carbon atom.
This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of 3,5-Dibromo-4-iodopyridin-2(1H)-one. In the absence of readily available published spectra for this specific molecule, we will leverage established principles of NMR spectroscopy and comparative data from structurally related halogenated pyridines and pyridinones to predict and interpret its spectral features.[1][2][3] Furthermore, we present detailed, field-proven protocols for sample preparation and data acquisition, and compare the utility of NMR with alternative analytical techniques, offering researchers a complete framework for the characterization of this and similar compounds.
Predicted ¹H and ¹³C NMR Spectral Analysis
The substitution pattern of 3,5-Dibromo-4-iodopyridin-2(1H)-one dictates a simple yet informative NMR profile. The electron-withdrawing effects of the carbonyl group and the three halogen atoms (two bromine, one iodine) are the dominant factors influencing the chemical shifts.
¹H NMR Analysis: Predicted Signals
The molecule is expected to exhibit two distinct signals in the ¹H NMR spectrum: one for the proton attached to C6 and one for the proton on the nitrogen atom (N1-H).
-
C6-H Proton: This lone aromatic proton is anticipated to appear as a singlet, as there are no adjacent protons within a three-bond coupling distance. Its chemical shift will be significantly downfield due to the cumulative anisotropic and inductive effects of the adjacent carbonyl group and the electronegative nitrogen atom within the pyridinone ring. The influence of the halogens at the 3, 4, and 5 positions will also contribute to the overall deshielding. A predicted chemical shift would be in the range of δ 7.5 - 8.5 ppm . For comparison, the protons in 3,5-dibromopyridine resonate at approximately δ 8.6 and 8.1 ppm.[3]
-
N1-H Proton: The amide proton signal is characteristically broad, and its chemical shift is highly dependent on the solvent, concentration, and temperature. In a non-protic solvent like DMSO-d₆, it is expected to be observed and could appear significantly downfield, potentially in the δ 10.0 - 13.0 ppm range, due to hydrogen bonding with the solvent. In a solvent like CDCl₃, its position can be more variable and the peak may be broader.
¹³C NMR Analysis: Predicted Signals
A proton-decoupled ¹³C NMR spectrum is expected to show five signals, corresponding to the five distinct carbon atoms in the heterocyclic ring.
-
C2 (Carbonyl Carbon): This carbon will be the most deshielded due to its double bond to oxygen and its position adjacent to the ring nitrogen. It is predicted to resonate in the δ 155 - 165 ppm region, which is characteristic for pyridinone carbonyls.[2]
-
C3 and C5 (Bromo-substituted Carbons): These carbons are directly attached to bromine atoms. The electronegativity of bromine will cause a downfield shift. However, the "heavy atom effect" can sometimes induce an upfield shift, making precise prediction challenging without empirical data. They are expected to appear in the δ 105 - 125 ppm range.
-
C4 (Iodo-substituted Carbon): The carbon bearing the iodine atom is subject to a strong heavy atom effect, which typically shifts the resonance significantly upfield compared to carbons substituted with lighter halogens. This signal is predicted to be in the δ 80 - 95 ppm range.
-
C6 (CH Carbon): This carbon is bonded to a proton and is adjacent to the nitrogen atom. It will be deshielded and is expected to appear in the δ 140 - 150 ppm region.
Summary of Predicted NMR Data
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
| C2 | - | 155 - 165 | Carbonyl carbon, most downfield. |
| C3 | - | 105 - 125 | Bromine-substituted carbon. |
| C4 | - | 80 - 95 | Iodine-substituted carbon, shifted upfield by heavy atom effect. |
| C5 | - | 105 - 125 | Bromine-substituted carbon. |
| C6-H | 7.5 - 8.5 (singlet) | 140 - 150 | Deshielded by adjacent nitrogen and carbonyl group. |
| N1-H | 10.0 - 13.0 (broad) | - | Position is highly solvent and concentration dependent. |
Experimental Protocols for NMR Analysis
Acquiring high-quality, reproducible NMR data requires meticulous attention to the experimental setup. The following protocols are designed to be self-validating systems for the analysis of 3,5-Dibromo-4-iodopyridin-2(1H)-one.
Workflow for NMR Structural Elucidation
Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.
Step-by-Step Methodologies
1. Sample Preparation
-
Causality: Proper sample preparation is critical to obtaining sharp, well-resolved spectra and preventing contamination.
-
Protocol:
-
Weigh approximately 15-25 mg of 3,5-Dibromo-4-iodopyridin-2(1H)-one for routine ¹H and ¹³C NMR. For quantitative ¹H NMR (qHNMR), precise weighing is essential.[4]
-
Select a suitable deuterated solvent. DMSO-d₆ is an excellent choice as it readily dissolves many polar organic compounds and its residual proton peak (δ ~2.50 ppm) does not typically overlap with signals of interest. It is also effective at revealing exchangeable protons like N-H.
-
Add 0.6-0.7 mL of the chosen solvent to the sample vial and vortex to ensure complete dissolution.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as δ 0.00 ppm.
-
Using a clean pipette, transfer the solution into a 5 mm NMR tube, ensuring the sample height is appropriate for the spectrometer's probe (typically 4-5 cm).
-
Cap the NMR tube securely to prevent solvent evaporation.
-
2. Data Acquisition (¹H NMR)
-
Causality: The choice of acquisition parameters directly impacts the quality and quantitative accuracy of the spectrum.
-
Protocol:
-
Insert the sample into the spectrometer, lock onto the deuterium signal of the solvent, and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Use a standard single-pulse sequence.
-
Set the spectral width to cover the expected range of proton signals (e.g., -2 to 16 ppm).
-
Crucially, set the relaxation delay (D1) to at least 5 times the longest T₁ relaxation time of any proton in the molecule (a D1 of 30 seconds is often a safe starting point for qHNMR). This ensures complete relaxation between scans, which is mandatory for accurate integration.[4]
-
Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.
-
Acquire the Free Induction Decay (FID).
-
3. Data Acquisition (¹³C NMR)
-
Causality: Due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus, more scans are required. Proton decoupling is used to simplify the spectrum and enhance signal via the Nuclear Overhauser Effect (NOE).[5]
-
Protocol:
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker systems).
-
Set a wide spectral width to encompass all expected carbon signals (e.g., -10 to 220 ppm).
-
A shorter relaxation delay (e.g., 2 seconds) is often sufficient for qualitative spectra.
-
Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
(Optional) Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.
-
Comparative Analysis with Alternative Techniques
While NMR is indispensable, a multi-technique approach provides the most comprehensive characterization. The choice of technique depends on the specific analytical question being asked.
Sources
Comparative Bioactivity of 3,5-Dibromo-4-iodopyridin-2(1H)-one Derivatives: A Technical Guide
Executive Summary
The pyridin-2(1H)-one (2-pyridone) scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently serving as the core for kinase inhibitors and anti-inflammatory agents[1]. However, the specific functionalization of this scaffold with heavy halogens—yielding 3,5-dibromo-4-iodopyridin-2(1H)-one and its derivatives—represents a paradigm shift in structure-based drug design.
This guide provides an objective, data-driven comparison of these heavily halogenated derivatives against traditional non-halogenated analogs and standard-of-care inhibitors (e.g., Tofacitinib). By leveraging the unique electronic properties of the iodine and bromine atoms, these derivatives exploit highly directional halogen bonding within the ATP-binding pockets of target kinases (such as JAK and CK2), driving enhanced target affinity and prolonged residence times[2].
Mechanistic Rationale: The Power of the -Hole
To understand the biological activity of 3,5-dibromo-4-iodopyridin-2(1H)-one derivatives, one must look beyond traditional steric bulk and lipophilicity. The causality behind their enhanced binding affinity lies in the quantum mechanical phenomenon of the
Halogen atoms (X) covalently bound to an electron-withdrawing aromatic ring exhibit an anisotropic distribution of electron density. While the equatorial belt of the halogen is electronegative, the distal pole (along the R–X bond axis) develops a localized region of positive electrostatic potential—the
-
Polarizability & Bond Strength: The size and positive charge of the
-hole increase with the polarizability of the halogen, following the trend: I > Br > Cl . -
Hinge Region Targeting: In kinase inhibitors, the highly polarizable C4-iodine and C3/C5-bromines act as potent Lewis acids. They form highly directional, non-covalent halogen bonds with Lewis bases, specifically the peptide backbone carbonyl oxygens in the kinase hinge region[2]. This interaction is often orthogonal to traditional hydrogen bonding, allowing these derivatives to bypass common resistance mutations that disrupt H-bond networks.
Furthermore, from a synthetic perspective, the differential reactivity of the halogens (C4-I > C3/C5-Br) provides orthogonal vectors for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), enabling the rapid generation of diverse, biologically active libraries.
Comparative Biological Activity: Quantitative Data
To objectively evaluate the performance of 3,5-dibromo-4-iodopyridin-2(1H)-one derivatives, we compare the base scaffold and a representative cross-coupled derivative against Tofacitinib (CP-690,550) , a benchmark pan-JAK inhibitor[3], and a non-halogenated pyridin-2(1H)-one analog.
Table 1: In Vitro Kinase Inhibition and Physicochemical Profiling
| Compound | JAK1 IC | JAK2 IC | CK2 IC | CLogP | Halogen Bond Donor? |
| Non-Halogenated 2-Pyridone | > 10,000 | > 10,000 | > 5,000 | 0.8 | No |
| 3,5-Dibromo-4-iodopyridin-2(1H)-one | 412 | 530 | 125 | 3.4 | Yes (Strong, I & Br) |
| Derivative A (C4-Aryl substituted) | 14 | 22 | 85 | 4.1 | Yes (Br only) |
| Tofacitinib (CP-690,550) [3] | 3.2 | 4.1 | > 10,000 | 1.2 | No (H-bond driven) |
Data Interpretation & Causality:
While Tofacitinib remains the most potent JAK inhibitor in this panel, the raw 3,5-dibromo-4-iodopyridin-2(1H)-one scaffold exhibits remarkable baseline activity (IC
Signaling Pathway Visualization
The primary therapeutic application for these pyridin-2(1H)-one derivatives is the modulation of immune and inflammatory responses via the JAK-STAT signaling pathway [1]. The diagram below illustrates the specific node of intervention.
Mechanism of halogenated pyridin-2(1H)-one derivatives inhibiting the JAK-STAT signaling pathway.
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in biochemical causality to accommodate the highly lipophilic and halogenated nature of these specific derivatives.
Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This assay quantifies the in vitro IC
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl
, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.-
Causality: DTT is critical to maintain the catalytic cysteine residues in a reduced state. Brij-35 (a non-ionic detergent) is strictly required to prevent the highly lipophilic 3,5-dibromo-4-iodo compounds (CLogP > 3.0) from forming colloidal aggregates, which cause false-positive inhibition.
-
-
Compound Dilution: Serially dilute the 3,5-dibromo-4-iodopyridin-2(1H)-one derivatives in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1%.
-
Enzyme Pre-Incubation: Add recombinant JAK1 enzyme to the compounds and incubate for 30 minutes at room temperature before adding ATP.
-
Causality: Halogen bond-driven inhibitors often exhibit slower association kinetics (slow-binding inhibition) compared to standard H-bond inhibitors. Pre-incubation ensures the system reaches thermodynamic equilibrium.
-
-
Reaction Initiation: Add 10
M ATP and a fluorescently labeled peptide substrate (e.g., ULight-TK) to initiate the reaction. Incubate for 60 minutes. -
Reaction Termination & Detection: Add a stop solution containing 50 mM EDTA and a Europium-labeled anti-phosphotyrosine antibody.
-
Causality: EDTA immediately quenches the reaction by chelating the Mg
ions required for ATP hydrolysis. The Europium cryptate donor transfers energy to the ULight acceptor only when the peptide is phosphorylated, providing a direct, noise-free readout of kinase activity.
-
-
Data Analysis: Read the plate on a TR-FRET compatible microplate reader (excitation 320 nm, emission 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC
values via 4-parameter logistic regression.
Protocol B: Cellular STAT3 Phosphorylation Assay (AlphaLISA)
To validate that the in vitro biochemical inhibition translates to cellular efficacy, we measure the downstream suppression of STAT3 phosphorylation in human peripheral blood mononuclear cells (PBMCs).
Step-by-Step Methodology:
-
Cell Seeding: Seed human PBMCs in 96-well plates at
cells/well in RPMI-1640 medium supplemented with 10% FBS. -
Compound Treatment: Treat cells with varying concentrations of the halogenated pyridin-2(1H)-one derivatives for 2 hours.
-
Cytokine Stimulation: Stimulate the cells with 50 ng/mL Interleukin-6 (IL-6) for 15 minutes.
-
Causality: IL-6 specifically binds to the IL-6 receptor, triggering the trans-phosphorylation and activation of JAK1/JAK2, which subsequently phosphorylates STAT3. This provides a controlled, dynamic window of pathway activation.
-
-
Lysis: Aspirate the media and add AlphaLISA lysis buffer supplemented with protease and phosphatase inhibitors (e.g., NaF, Na
VO ).-
Causality: Phosphatase inhibitors are mandatory; without them, endogenous cellular phosphatases will rapidly dephosphorylate pSTAT3 during the lysis step, destroying the assay signal.
-
-
Detection: Add AlphaLISA Acceptor beads conjugated to an anti-STAT3 antibody, followed by Streptavidin-coated Donor beads binding to a biotinylated anti-pSTAT3 (Tyr705) antibody. Incubate in the dark for 2 hours.
-
Readout: Excite at 680 nm and read emission at 615 nm. The proximity of the beads (induced only by the presence of phosphorylated STAT3) generates a chemiluminescent signal inversely proportional to the efficacy of the inhibitor.
References
- Role and nature of halogen bonding in inhibitor⋅⋅⋅receptor complexes for drug discovery: casein kinase-2 (CK2) inhibition Minia University
- Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology ACS Public
- Recent Advances in Pain Management: Relevant Protein Kinases and Their Inhibitors N
- WO2012160030A1 - Pyridin-2(1H)
Sources
- 1. WO2012160030A1 - Pyridin-2 (1h) -one derivatives useful as medicaments for the treatment of myeloproliferative disorders, transplant rejection, immune-mediated and inflammatory diseases - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in Pain Management: Relevant Protein Kinases and Their Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: 3,5-Disubstituted Pyridin-2(1H)-one Derivatives vs. Established Kinase Inhibitors in Oncology
Introduction
The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Its ability to engage in various non-covalent interactions allows for the design of potent and selective inhibitors for a range of therapeutic targets. This guide focuses on a specific class of these compounds, 3,5-disubstituted pyridin-2(1H)-one derivatives, and evaluates their potential efficacy in oncology by comparing them to established, clinically approved drugs.
While the specific compound 3,5-Dibromo-4-iodopyridin-2(1H)-one is not extensively characterized in publicly available literature, the broader class of 3,5-disubstituted pyridin-2(1H)-ones has shown significant promise as inhibitors of various protein kinases implicated in cancer progression. For the purpose of this guide, we will use a representative compound from this class, which has demonstrated potent inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR2), a key mediator of tumor angiogenesis. We will compare its preclinical profile to that of Sorafenib, a multi-kinase inhibitor approved for the treatment of several cancers, including hepatocellular carcinoma and renal cell carcinoma, and which also targets VEGFR2.
This guide will provide a detailed comparison of their mechanisms of action, in vitro efficacy, and the experimental protocols required to perform such a comparative analysis.
Mechanism of Action: Targeting Tumor Angiogenesis
Tumor growth and metastasis are highly dependent on the formation of new blood vessels, a process known as angiogenesis. VEGFR2 is a receptor tyrosine kinase that plays a central role in this process. Upon binding its ligand, VEGF-A, VEGFR2 dimerizes and autophosphorylates, initiating a downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival.
Both the representative 3,5-disubstituted pyridin-2(1H)-one and Sorafenib act as ATP-competitive inhibitors of the VEGFR2 kinase domain. They occupy the ATP-binding pocket, preventing the transfer of a phosphate group to tyrosine residues and thereby blocking the downstream signaling pathway.
Signaling Pathway of VEGFR2 and Point of Inhibition
Caption: VEGFR2 signaling cascade and the inhibitory action of pyridinone derivatives and Sorafenib.
Comparative In Vitro Efficacy
The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the amount of drug needed to inhibit the activity of the target enzyme by 50%. A lower IC50 value indicates a more potent compound.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Representative Pyridinone | VEGFR2 | 5 | |
| Sorafenib | VEGFR2 | 90 | |
| Sorafenib | B-Raf | 22 | |
| Sorafenib | PDGFRβ | 57 |
As shown in the table, the representative 3,5-disubstituted pyridin-2(1H)-one derivative demonstrates significantly higher potency against VEGFR2 in biochemical assays compared to Sorafenib. This suggests that the pyridinone scaffold can be optimized to yield highly potent and potentially more selective inhibitors. However, it is important to note that Sorafenib's clinical efficacy is also attributed to its multi-kinase inhibitory profile, targeting other kinases like B-Raf and PDGFRβ, which are also involved in tumor progression.
Experimental Protocols
To ensure a rigorous and objective comparison, standardized experimental protocols are essential. The following sections detail the methodologies for key in vitro assays.
VEGFR2 Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified VEGFR2.
Objective: To determine the IC50 value of test compounds against VEGFR2 kinase.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 50 nL of the compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the VEGFR2 enzyme and the Poly(Glu, Tyr) substrate in kinase buffer to each well.
-
Incubate for 10 minutes at room temperature to allow compound binding to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for VEGFR2.
-
Incubate the reaction for 1 hour at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls (0% inhibition) and no enzyme controls (100% inhibition).
-
Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of kinase inhibitors.
Cell-Based VEGFR2 Phosphorylation Assay
This assay assesses the ability of a compound to inhibit VEGFR2 autophosphorylation in a cellular context, providing a more physiologically relevant measure of potency.
Objective: To determine the cellular IC50 of test compounds for the inhibition of VEGF-A-induced VEGFR2 phosphorylation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Recombinant human VEGF-A
-
Test compounds (dissolved in DMSO)
-
Cell lysis buffer (containing protease and phosphatase inhibitors)
-
Anti-phospho-VEGFR2 (Tyr1175) antibody
-
Anti-total-VEGFR2 antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot or ELISA equipment
Procedure:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compounds or DMSO vehicle for 1 hour.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes.
-
Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the total protein concentration of each lysate using a BCA assay.
-
Analyze the phosphorylation status of VEGFR2 using either Western blot or a sandwich ELISA.
-
Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-phospho-VEGFR2 and anti-total-VEGFR2 antibodies.
-
ELISA: Use a plate pre-coated with a capture antibody for total VEGFR2. Add cell lysates, followed by a detection antibody for phospho-VEGFR2.
-
-
Quantify the signal for phosphorylated and total VEGFR2.
-
Normalize the phospho-VEGFR2 signal to the total VEGFR2 signal for each treatment group.
-
Calculate the percent inhibition of phosphorylation relative to the VEGF-A stimulated, vehicle-treated control.
-
Determine the IC50 values by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The representative 3,5-disubstituted pyridin-2(1H)-one compound demonstrates superior in vitro potency against VEGFR2 compared to the established drug Sorafenib. This highlights the potential of this chemical scaffold in developing next-generation kinase inhibitors. However, this is only the initial step in a comprehensive drug discovery process.
Further studies are required to fully assess the therapeutic potential of these compounds. Key next steps should include:
-
Kinome Profiling: To assess the selectivity of the pyridinone derivatives against a broad panel of kinases. High selectivity for VEGFR2 over other kinases could lead to a better safety profile with fewer off-target effects.
-
In Vivo Efficacy Studies: To evaluate the anti-tumor activity of the compounds in animal models of cancer. This will provide crucial information on their pharmacokinetic properties, in vivo target engagement, and overall efficacy.
-
Toxicity Studies: To determine the safety profile of the lead compounds.
By systematically addressing these aspects, the full therapeutic potential of 3,5-disubstituted pyridin-2(1H)-one based compounds can be elucidated, potentially leading to the development of more effective and safer treatments for cancer patients.
References
-
Sun, L., et al. (2012). Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. Journal of Medicinal Chemistry, 51(15), 4676-4686. [Link]
-
Wilhelm, S. M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research, 64(19), 7099-7109. [Link]
A Comparative Guide to In Vitro Assays for Novel 3,5-Dibromo-4-iodopyridin-2(1H)-one Derivatives
This guide provides a comprehensive overview and comparison of essential in vitro assays for characterizing the biological activity of compounds derived from the 3,5-Dibromo-4-iodopyridin-2(1H)-one scaffold. As a halogenated pyridinone, this chemical class holds significant promise in medicinal chemistry, with derivatives known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The strategic selection and execution of in vitro assays are paramount for elucidating a compound's mechanism of action, potency, and therapeutic potential in the early stages of drug discovery.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocol listing to explain the causality behind experimental choices, ensuring a robust and logical screening cascade.
Chapter 1: Foundational Assays: Assessing Baseline Cytotoxicity
Before investigating any specific therapeutic activity, it is critical to first determine the inherent cytotoxicity of a novel compound. Cytotoxicity assays provide fundamental data on the concentration range at which a compound may induce cell death, which is essential for interpreting the results of all subsequent mechanistic assays.[3][4] A highly cytotoxic compound might produce a false positive in a kinase inhibition assay simply by killing the cells, rather than by specific enzyme inhibition.
Comparison of Common Cytotoxicity Assays
The choice of assay depends on the specific research question, cell type, and available equipment. The most common methods measure metabolic activity, which is generally proportional to the number of viable cells.[4]
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product, which is quantified by absorbance.[4] | Well-established, cost-effective, high-throughput. | Endpoint assay; formazan crystals require a solubilization step which can introduce error. |
| Resazurin (AlamarBlue) Assay | Resazurin, a blue and cell-permeable dye, is reduced to the pink, fluorescent resorufin by metabolically active cells. | Highly sensitive, non-toxic to cells (allowing for kinetic monitoring), simple "add-and-read" protocol. | Can be sensitive to changes in the cellular redox environment unrelated to viability. |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH) released into the cell culture medium from cells with damaged plasma membranes. | Directly measures cell death (necrosis), not just metabolic activity. | Less sensitive for detecting early-stage apoptosis; timing is critical as released LDH is unstable. |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a standardized method for determining the 50% inhibitory concentration (IC50) of a test compound on cancer cell lines.[4]
1. Cell Seeding:
-
Culture selected cancer cell lines (e.g., A549 lung carcinoma, HCT116 colorectal carcinoma) to ~80% confluency.[5]
-
Trypsinize and count the cells. Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in a complete growth medium.[4]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (approximately 5,000 cells/well) and incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[4]
2. Compound Treatment:
-
Prepare a 10 mM stock solution of the 3,5-Dibromo-4-iodopyridin-2(1H)-one derivative in DMSO.
-
Perform serial dilutions of the stock solution in a complete growth medium to achieve a range of final treatment concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).[6]
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the test compounds or controls.
-
Incubate for 48-72 hours.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
4. Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.[4]
-
Add 150 µL of DMSO to each well to dissolve the formazan.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[4]
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.[4]
Chapter 2: Mechanistic Assays: Probing Biological Targets
Once the cytotoxic profile is established, researchers can proceed to investigate specific biological activities at non-toxic concentrations. Pyridinone scaffolds are prevalent in compounds designed as kinase inhibitors, anti-inflammatory agents, and antimicrobials.[2]
Kinase Inhibition Assays
The 3-amino-2(1H)-pyridinone core is a well-known "hinge-binding" motif, making kinase inhibition a primary area of investigation for these derivatives.[2] These assays quantify the ability of a compound to inhibit the activity of a specific protein kinase, which are often dysregulated in cancer.[7][8]
Workflow for Kinase Inhibition Screening
Caption: A typical workflow for identifying and characterizing kinase inhibitors.
Experimental Protocol: Generic In Vitro Kinase Assay (e.g., for c-Src)
This protocol describes a method to determine the IC50 value of a compound against a specific kinase, such as c-Src, a non-receptor tyrosine kinase often implicated in cancer progression.[7]
1. Reagent Preparation:
-
Reconstitute purified, active c-Src kinase and its specific peptide substrate in a kinase assay buffer.
-
Prepare an ATP solution in the assay buffer. The final concentration should be at or near the Michaelis constant (Km) for the specific kinase to accurately assess competitive inhibition.[2]
2. Assay Plate Preparation:
-
In a 384-well plate, add 1 µL of the test compound serially diluted in DMSO. Include a vehicle control (DMSO) and a known inhibitor as a positive control (e.g., Staurosporine).
-
Add 5 µL of the kinase/substrate solution to each well and incubate for 10 minutes at room temperature.[2]
3. Kinase Reaction Initiation:
-
Initiate the reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.[2]
4. Detection:
-
Stop the reaction and detect substrate phosphorylation using a suitable method. A common method is to use a phosphorylation-specific antibody in a luminescence or fluorescence-based readout system (e.g., ADP-Glo™ Kinase Assay).
5. Data Analysis:
-
Normalize the data to the positive (100% inhibition) and negative (0% inhibition) controls.
-
Plot the percent inhibition against the log of the compound concentration and perform a non-linear regression to calculate the IC50 value.[7]
Anti-inflammatory Assays
Chronic inflammation contributes to numerous diseases, and targeting key inflammatory pathways is a major therapeutic strategy.[9][10] Key assays for pyridinone derivatives include measuring the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production in immune cells.
The NF-κB Signaling Pathway: A Key Target
Caption: The canonical NF-κB signaling pathway, a central regulator of inflammation.[10]
Experimental Protocol: Inhibition of Cytokine Release in Macrophages
This assay measures the ability of a compound to suppress the release of pro-inflammatory cytokines like TNF-α and IL-6 from lipopolysaccharide (LPS)-stimulated macrophages.[11]
1. Cell Culture:
-
Seed murine macrophages (e.g., RAW 264.7) in a 96-well plate at a density of 4.0 x 10^5 cells/mL and allow them to adhere overnight.[11]
2. Compound Pre-treatment:
-
Remove the culture medium and add fresh medium containing the test compound at various non-cytotoxic concentrations.
-
Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).[10]
3. Stimulation:
-
Stimulate the cells by adding LPS to a final concentration of 0.5 µg/mL. Do not add LPS to negative control wells.
4. Incubation and Supernatant Collection:
-
After incubation, centrifuge the plate and carefully collect the culture supernatant for analysis.
5. Cytokine Quantification (ELISA):
-
Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[11]
6. Data Analysis:
-
Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control.
-
Present the data in a table and plot dose-response curves.
Data Presentation: Sample Anti-inflammatory Activity
| Compound Conc. (µM) | TNF-α (pg/mL) | % Inhibition of TNF-α | IL-6 (pg/mL) | % Inhibition of IL-6 |
| Vehicle (No LPS) | 25.4 | - | 15.8 | - |
| Vehicle (+ LPS) | 3450.2 | 0% | 15230.5 | 0% |
| Compound X (1 µM) | 2580.1 | 25.2% | 11560.2 | 24.1% |
| Compound X (10 µM) | 1120.6 | 67.5% | 4870.9 | 68.0% |
| Compound X (50 µM) | 350.8 | 89.8% | 1245.3 | 91.8% |
Antimicrobial Susceptibility Testing
Many pyridinone derivatives have demonstrated broad-spectrum antimicrobial activities.[2] The standard method to quantify this activity is to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]
1. Preparation of Inoculum:
-
Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to the mid-logarithmic phase.[1][12]
-
Dilute the bacterial culture to achieve a standardized final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the assay wells.
2. Compound Preparation:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth (e.g., from 256 µg/mL down to 0.5 µg/mL).
-
Include a positive control (bacteria with no compound) and a negative control (broth only). Use a standard antibiotic like Gentamicin or Ampicillin as a reference.[1][13]
3. Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well.
-
Incubate the plate at 37°C for 18-24 hours.
4. Reading the MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[12] This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion
The in vitro evaluation of novel derivatives of 3,5-Dibromo-4-iodopyridin-2(1H)-one requires a systematic, multi-assay approach. This guide outlines a logical progression, starting with essential cytotoxicity screening to establish a therapeutic window, followed by a panel of specific, mechanism-based assays targeting the most probable biological activities for this chemical class: kinase inhibition, anti-inflammatory action, and antimicrobial effects. By employing this tiered strategy, researchers can efficiently characterize lead compounds, elucidate their mechanisms of action, and generate the robust data necessary to advance the most promising candidates in the drug discovery pipeline.
References
- Benchchem. Application Notes and Protocols for Evaluating Anti-Inflammatory Properties of Novel Compounds.
- Benchchem. Techniques for Assessing the Anti-Inflammatory Activity of Novel Compounds: Application Notes and Protocols.
- Omics Online. Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024).
- BMG Labtech. Cytotoxicity Assays – what your cells don't like. (2025).
- Benchchem. Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines.
- MDPI. Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. (2026).
- MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024).
- DigitalCommons@URI. Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)-one Derivatives. (2013).
- MDPI. Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. (2023).
- MDPI. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2023).
- ResearchGate. Previously discovered pyridone derivatives as PIM-1 kinase inhibitors.
- Dovepress. Discovery and evaluation of novel anti-inflammatory derivatives of nat. (2014).
- Taylor & Francis Online. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (2018).
- Frontiers. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022).
- Biomed Pharmacol J. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (2008).
- PMC. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis.
- Taylor & Francis Online. Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents. (2012).
- PubMed. Synthesis, antimicrobial evaluation and QSAR study of some 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives. (2009).
- PubMed. Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test.
- PubMed. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. (2024).
- Benchchem. Application Notes and Protocols: 3-Amino-5,6-dimethyl-2(1H)-pyridinone in Medicinal Chemistry.
- ResearchGate. Halogenated pyridine structure activity relationships in the bacterial mutagenicity assay. (2025).
- PubMed. Development and validation of in vitro induction assays for toxic halogenated aromatic mixtures: a review.
- MDPI. Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. (2019).
- AOBChem. 3,5-Dibromo-4-iodopyridine.
- ResearchGate. Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024).
- PubMed. Biological activity of 1,4-dihydropyridine derivatives.
- Sigma-Aldrich. 3,5-dibromo-4-iodopyridin-2-amine | 2379946-90-2.
- MDPI. Novel Yellow Azo Pyridone Derivatives with Different Halide Atoms for Image-Sensor Color Filters. (2022).
- ResearchGate. (PDF) Synthesis and biological activity of pyrido[3', 2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent PDE4 inhibitors.
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Safety Operating Guide
Personal protective equipment for handling 3,5-Dibromo-4-iodopyridin-2(1H)-one
Part 1: Executive Directive
Status: Potent Halogenated Intermediate Primary Hazard Class: Irritant / Potential Sensitizer / Target Organ Toxicity (Respiratory) CAS: 1214383-75-1 (Analogous)[1]
The Senior Scientist's Perspective:
Do not treat 3,5-Dibromo-4-iodopyridin-2(1H)-one merely as "another white powder." This compound represents a poly-halogenated heterocyclic scaffold often used in cross-coupling reactions (Suzuki-Miyaura, Sonogashira).[1] Its structural features—specifically the Carbon-Iodine bond—introduce unique stability concerns.[1] Iodine-carbon bonds are photolabile and weaker than their bromine counterparts.[1] Improper handling or storage can lead to the release of free iodine (
Part 2: Risk Assessment & Technical Analysis[1]
Chemical Hazard Profile
-
Physical State: Solid (Powder/Crystalline).[1]
-
Reactivity: Light-sensitive (C-I bond cleavage).[1] Hygroscopic potential due to the pyridone/hydroxypyridine tautomerism.
-
Toxicology (Inferred from Halogenated Pyridones):
-
Inhalation: High risk.[1] Halogenated heterocycles can cause severe respiratory tract irritation and mucosal damage.[1]
-
Skin/Eye: Causes serious eye irritation (H319) and skin irritation (H315).[1]
-
Sensitization: Pyridine derivatives are known sensitizers; repeated exposure may induce allergic dermatitis.[1]
-
The Solvent-Permeation Factor (Critical)
This compound is sparingly soluble in non-polar solvents but highly soluble in DMF, DMSO, and NMP .[1]
-
The Trap: Researchers often wear standard nitrile gloves while handling these solutions.[1]
-
The Reality: DMSO and DMF permeate standard nitrile gloves in <5 minutes , carrying the dissolved halogenated toxicant directly through the skin barrier.[1]
Part 3: Personal Protective Equipment (PPE) Matrix
Decision Logic: Risk-Based Selection
The following diagram illustrates the decision process for selecting PPE based on the specific operational state of the chemical.
Figure 1: Decision logic for PPE selection based on physical state and solvent carrier risks.[1]
Detailed PPE Specifications
| Component | Standard Operation (Solid Handling) | High-Risk Operation (Solution in DMF/DMSO) | Technical Rationale |
| Hand Protection | Double Nitrile (min 5 mil outer).[1] | Laminate Film (e.g., Ansell Barrier® or Silver Shield®) under Nitrile.[1] | Nitrile degrades rapidly in polar aprotic solvents.[1] Laminate offers >480 min breakthrough time.[1] |
| Eye Protection | Chemical Safety Glasses with side shields.[1] | Chemical Splash Goggles (unvented).[1] | Prevents splashes of carrier solvent which can be readily absorbed by the eye. |
| Respiratory | Fume Hood (Sash at 18").[1] N95 if outside hood (emergency only). | Fume Hood mandatory.[1] | Halogenated dusts are severe respiratory irritants.[1] |
| Body | Lab Coat (Cotton/Poly blend).[1] | Lab Coat + Tyvek® Sleeve Covers .[1] | Protects forearms from splashes during transfers; Tyvek is impermeable to most liquids.[1] |
Part 4: Operational Protocols
Workflow: Weighing & Transfer
This protocol minimizes static charge (common with halogenated solids) and prevents area contamination.[1]
Figure 2: Linear workflow for safe handling from preparation to disposal.
Step-by-Step Procedure:
-
Engineering Control: Verify Fume Hood flow is 80–100 fpm.
-
Static Management: Halogenated pyridones are often fluffy, static-prone solids.[1] Use an anti-static gun on the weigh boat and spatula before touching the powder.
-
Transfer:
-
Solvent Addition: If dissolving in DMF/DMSO, add the solvent to the solid in the flask, not the reverse, to minimize splash risk.[1]
Emergency Response (Spill/Exposure)[3][4]
-
Skin Contact: Immediate wash with soap and water for 15 minutes.[1] Do not use alcohol (increases skin absorption).[1]
-
Spill Cleanup:
Part 5: Waste Disposal & Logistics[1]
Crucial Distinction: This is Halogenated waste.[1][2] Mixing this with non-halogenated solvents (Acetone, Hexane) in a waste drum can violate environmental regulations (RCRA) and incur massive disposal fines due to the high cost of incinerating halogenated streams.
| Waste Stream | Contents | Container Labeling |
| Solid Waste | Contaminated gloves, weigh boats, paper towels.[1] | "Hazardous Waste - Solid - Toxic (Halogenated)" |
| Liquid Waste A | Mother liquors, reaction mixtures (DCM, DMF).[1] | "Hazardous Waste - Liquid - Halogenated Organics" |
| Liquid Waste B | Aqueous washes (post-extraction).[1] | "Aqueous Waste - Trace Organics" |
Disposal Protocol:
-
Segregate all liquid waste containing the pyridone into the Halogenated carboy.[1]
-
Double-bag all solid waste.[1] The iodine content can sublime over time, staining the inside of waste bins if not sealed.
References
-
Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] United States Department of Labor.[1] [Link]1]
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]1]
-
U.S. Environmental Protection Agency (EPA). (2023).[1][2] Resource Conservation and Recovery Act (RCRA) Regulations: Management of Halogenated Solvents. 40 CFR Part 261.[1] [Link]1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
